NG 52
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6O/c1-10(2)23-9-19-13-14(20-12-5-3-4-11(17)8-12)21-16(18-6-7-24)22-15(13)23/h3-5,8-10,24H,6-7H2,1-2H3,(H2,18,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEFMZCNXDQXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274388 | |
| Record name | compound 52 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212779-48-1 | |
| Record name | 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08325 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | compound 52 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 212779-48-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Targets and Pathways of NG 52
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG 52, also known as Compound 52, is a tri-substituted purine and an analog of purvalenol A.[1][2] It has emerged as a significant chemical probe and potential therapeutic agent due to its inhibitory activity against key enzymes involved in cell cycle regulation and cellular metabolism. This technical guide provides a comprehensive overview of the known biological targets of this compound, the signaling pathways it modulates, a summary of its quantitative inhibitory data, and detailed experimental protocols for key assays.
Core Biological Targets
The primary biological targets of this compound are cyclin-dependent kinases (CDKs) and phosphoglycerate kinase 1 (PGK1).[1][3]
-
Cyclin-Dependent Kinases (CDKs): this compound was initially identified as an inhibitor of yeast CDKs. Specifically, it targets Cdc28p and Pho85p, which are crucial for cell cycle progression in Saccharomyces cerevisiae.[2][3] It also shows activity against the human cdc2-cyclin B complex.[3] The inhibition of these kinases is ATP-competitive.[1][2]
-
Phosphoglycerate Kinase 1 (PGK1): More recently, this compound has been identified as a potent inhibitor of the kinase activity of PGK1.[1][4] PGK1 is a key enzyme in the glycolytic pathway, but it also possesses protein kinase activity that is implicated in cancer progression and the Warburg effect.[1] this compound inhibits the kinase function of PGK1 in an ATP-competitive manner.[1]
Signaling Pathways Modulated by this compound
This compound's inhibitory actions on its primary targets lead to the modulation of critical cellular signaling pathways, most notably the cell cycle pathway and metabolic pathways associated with the Warburg effect.
Cell Cycle Regulation
By inhibiting Cdc28p and Pho85p in yeast, this compound disrupts the normal progression of the cell cycle.[2][3] These kinases are essential for regulating transitions through different phases of the cell cycle. In mammalian systems, the inhibition of cdc2 (CDK1) by this compound can lead to cell cycle arrest, providing a basis for its anti-proliferative effects.[3]
References
In-Depth Technical Guide: Kinase Inhibitory Activity of 2-(2-HYDROXYETHYLAMINO)-6-(3-CHLOROANILINO)-9-ISOPROPYLPURINE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase inhibitory activity of the 2,6,9-trisubstituted purine derivative, 2-(2-HYDROXYETHYLAMINO)-6-(3-CHLOROANILINO)-9-ISOPROPYLPURINE, also identified as NG 52 or Compound 52. This small molecule has been investigated for its potential as a modulator of key cellular signaling pathways through its interaction with various protein kinases.
Quantitative Kinase Inhibitory Activity
The inhibitory potency of 2-(2-HYDROXYETHYLAMINO)-6-(3-CHLOROANILINO)-9-ISOPROPYLPURINE has been quantified against several kinases. The following tables summarize the available half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.
Table 1: Biochemical Kinase Inhibition Data
| Target Kinase | Complex/Organism | IC50 (µM) |
| cdc2-cyclin B | Human | 0.34[1][2] |
| Cdc28p | S. cerevisiae (yeast) | 7[1][3][4] |
| Pho85p | S. cerevisiae (yeast) | 2[1][3][4] |
| Phosphoglycerate Kinase 1 (PGK1) | Human | 2.5[1][2][5][6] |
| Mer Tyrosine Kinase | Human | 11[7] |
Table 2: Cell-Based Inhibitory Activity
| Cell Line/Organism | Assay Type | GI50 (µM) |
| S. cerevisiae (drug-sensitized strain) | Growth Inhibition | 30[2][4] |
| U87 Glioma Cells | Proliferation | 7.8[5][6] |
| U251 Glioma Cells | Proliferation | 5.2[5][6] |
Experimental Protocols
The following sections detail generalized methodologies for the key experiments typically employed to determine the kinase inhibitory activity of compounds like 2-(2-HYDROXYETHYLAMINO)-6-(3-CHLOROANILINO)-9-ISOPROPYLPURINE.
Biochemical Kinase Inhibition Assay (ATP Competition)
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase by competing with ATP for the enzyme's binding site.
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate peptide
-
2-(2-HYDROXYETHYLAMINO)-6-(3-CHLOROANILINO)-9-ISOPROPYLPURINE (test compound)
-
[γ-³³P]ATP or fluorescently labeled ATP analog
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Phosphocellulose paper or other capture membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and a final concentration of 1% DMSO with or without the test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³³P]ATP).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated ATP will not.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Proliferation Assay
This assay measures the effect of the compound on the growth and viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., U87, U251 glioma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-(2-HYDROXYETHYLAMINO)-6-(3-CHLOROANILINO)-9-ISOPROPYLPURINE (test compound)
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the kinase inhibitory activity of 2-(2-HYDROXYETHYLAMINO)-6-(3-CHLOROANILINO)-9-ISOPROPYLPURINE.
Caption: Simplified Cyclin-Dependent Kinase (CDK) Signaling Pathway.
Caption: General Experimental Workflow for Kinase Inhibitor Screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Compound 52 CAS 212779-48-1 | 234503 [merckmillipore.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Pharmacologically inhibiting phosphoglycerate kinase 1 for glioma with NG52 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologically inhibiting phosphoglycerate kinase 1 for glioma with NG52 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Small Molecule Mer Kinase Inhibitors for the Treatment of Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of a Representative Cyclin-Dependent Kinase (CDK) Inhibitor
Disclaimer: A search for the specific compound "NG 52" as a CDK inhibitor did not yield any publicly available data. This document, therefore, presents a comprehensive pharmacological profile for a representative, hypothetical CDK inhibitor, synthesized from established methodologies and data for well-characterized compounds in this class, such as the approved CDK4/6 inhibitors.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[5] Small molecule inhibitors targeting these kinases, particularly the CDK4/6-Cyclin D complex, have emerged as breakthrough therapies in oncology.[2][3][4] This document outlines the pharmacological profile of a representative CDK inhibitor, detailing its biochemical potency, kinase selectivity, cellular activity, and the key experimental protocols used for its characterization. The profile reveals a potent and selective inhibitor of CDK4 and CDK6, leading to G1 cell cycle arrest and inhibition of proliferation in retinoblastoma (Rb)-proficient cancer cells.
Quantitative Data Presentation
The inhibitory activity of the representative compound was assessed through biochemical and cell-based assays. The data is summarized below.
Table 2.1: In Vitro Kinase Selectivity Profile
The inhibitor was profiled against a panel of kinases to determine its potency and selectivity. IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, were determined using an in vitro kinase assay.
| Kinase Target | IC50 (nM) |
| CDK4/Cyclin D1 | 5.2 |
| CDK6/Cyclin D3 | 8.1 |
| CDK2/Cyclin A | 550 |
| CDK1/Cyclin B | > 10,000 |
| CDK9/Cyclin T1 | 1,200 |
| VEGFR2 | 3,500 |
| PDGFRβ | > 10,000 |
| KIT | > 10,000 |
Data are hypothetical, representing a typical selectivity profile for a CDK4/6 inhibitor.
Table 2.2: Cellular Antiproliferative Activity
The antiproliferative effect of the inhibitor was evaluated in a panel of human cancer cell lines. The GI50 (concentration for 50% growth inhibition) was determined after 72 hours of continuous exposure.
| Cell Line | Cancer Type | Rb Status | GI50 (nM) |
| MCF-7 | Breast Cancer (ER+) | Proficient | 110 |
| T-47D | Breast Cancer (ER+) | Proficient | 155 |
| BT-549 | Breast Cancer (ER-) | Deficient | > 10,000 |
| HCT116 | Colorectal Cancer | Proficient | 250 |
| SW620 | Colorectal Cancer | Deficient | > 10,000 |
Data are hypothetical, illustrating Rb-dependent activity typical of CDK4/6 inhibitors.[1]
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the core signaling pathway regulated by CDK4/6, which is the primary target of this class of inhibitors.
Experimental Workflow
The diagram below outlines the logical workflow for the pharmacological characterization of a novel CDK inhibitor.
Experimental Protocols
Detailed methodologies for the key characterization experiments are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. The IC50 value is determined by measuring kinase activity across a range of inhibitor concentrations.
Materials:
-
Recombinant Kinase (e.g., CDK4/Cyclin D1)
-
Kinase-specific substrate (e.g., Rb-derived peptide)
-
ATP
-
Test Inhibitor (serially diluted in DMSO)
-
Kinase Reaction Buffer (40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO and dispense into the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) and buffer-only wells for "no enzyme" (0% activity) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in Kinase Reaction Buffer.
-
Add the kinase/substrate solution to each well of the assay plate.
-
Prepare an ATP solution in Kinase Reaction Buffer.
-
Initiate the reaction by adding the ATP solution to all wells. Final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent to all wells. This depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell Proliferation Assay (DNA-Based)
For cell cycle inhibitors like CDK4/6 inhibitors, traditional metabolic assays (e.g., MTT, ATP-based) can be misleading, as cells may arrest in G1 but continue to grow in size, leading to an overestimation of viability.[6][7][8] Therefore, an assay that measures DNA content or direct cell count is preferred.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium
-
Test Inhibitor
-
96-well clear-bottom black plates
-
CyQUANT® Direct Cell Proliferation Assay Kit (Thermo Fisher Scientific) or similar DNA-binding dye
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium and add them to the appropriate wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours (or other desired time point) in a standard cell culture incubator (37°C, 5% CO₂).
-
Assay Reagent Addition:
-
Prepare the CyQUANT® Direct reagent solution containing the DNA-binding dye and a background suppressor according to the manufacturer's protocol.
-
Remove the plate from the incubator and add the reagent solution directly to each well.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence with a plate reader using appropriate excitation/emission wavelengths (e.g., ~480/~535 nm).
-
Data Analysis: Calculate the percent growth inhibition for each concentration relative to the vehicle control. Plot the results and determine the GI50 value using a non-linear regression curve fit.
Western Blot for Target Engagement (p-Rb)
This protocol is used to confirm that the inhibitor engages its intracellular target by assessing the phosphorylation status of a key downstream substrate, the Retinoblastoma protein (Rb). Inhibition of CDK4/6 should lead to a decrease in Rb phosphorylation at specific sites (e.g., Ser780, Ser807/811).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Test Inhibitor
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total-Rb, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere. Treat with the test inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for 24 hours.
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-Rb) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-Rb signal to the total Rb or GAPDH signal to determine the dose-dependent reduction in Rb phosphorylation.
References
- 1. Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. | CCSP [ccsp.hms.harvard.edu]
- 3. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 4. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Anti-proliferative Effects of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anti-proliferative properties of the novel synthetic purine derivative, 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol, also identified as NG-52. This document consolidates available data on its mechanism of action, particularly its role as a cyclin-dependent kinase (CDK) inhibitor. Detailed experimental protocols for assessing its biological activity and visualizations of the implicated signaling pathways are presented to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction
Substituted purines represent a significant class of compounds in medicinal chemistry, with numerous derivatives exhibiting potent and selective inhibitory effects on key cellular processes, including cell cycle progression. The compound 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol (NG-52) is a tri-substituted purine that has been identified as an inhibitor of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anti-cancer therapeutics. This guide will delve into the known anti-proliferative effects and the underlying mechanism of action of NG-52.
Mechanism of Action: Cyclin-Dependent Kinase Inhibition
NG-52 has been characterized as an inhibitor of cyclin-dependent kinases. Initial studies have demonstrated its activity against yeast CDKs, providing a foundation for its potential role in modulating the cell cycle in eukaryotic cells.
Biochemical Activity
In cell-free assays, NG-52 has been shown to inhibit the activity of yeast cyclin-dependent kinases by binding to their ATP-binding site.[1] The inhibitory concentrations for two key yeast CDKs are summarized in the table below.
| Target Enzyme | IC50 (µM) |
| Cdc28p | 7 |
| Pho85p | 2 |
| Table 1: Biochemical inhibitory activity of NG-52 against yeast CDKs.[1] |
Further investigation is required to determine the inhibitory profile of NG-52 against a panel of human CDKs to fully elucidate its therapeutic potential.
Anti-proliferative Activity
While direct quantitative data on the anti-proliferative effects of NG-52 in human cancer cell lines is not extensively published, its established role as a CDK inhibitor strongly suggests its potential to inhibit the proliferation of cancer cells. The following sections outline the standard experimental protocols used to assess such anti-proliferative effects.
Cell Viability Assays
Cell viability assays are fundamental in determining the cytotoxic or cytostatic effects of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of NG-52 in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Cell Cycle Analysis
To understand how NG-52 affects cell proliferation, cell cycle analysis is performed using flow cytometry. This technique measures the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of NG-52 for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Logical Flow: Cell Cycle Analysis
Caption: Logical progression of a cell cycle analysis experiment.
Apoptosis Assays
Inhibition of CDKs can lead to the induction of apoptosis (programmed cell death). The Annexin V-FITC/PI apoptosis assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with NG-52 at various concentrations for a specified period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of live, early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Signaling Pathway Analysis
The primary signaling pathway implicated in the action of NG-52 is the CDK-mediated cell cycle regulation pathway. Inhibition of CDKs disrupts the phosphorylation cascade that governs cell cycle progression, leading to cell cycle arrest.
Signaling Pathway: CDK-Mediated G1/S Transition
Caption: Inhibition of the G1/S transition by NG-52.
Inhibition of CDK4/6 and CDK2 by NG-52 would prevent the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby causing cell cycle arrest in the G1 phase.
Conclusion and Future Directions
2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol (NG-52) is a promising CDK inhibitor with demonstrated biochemical activity against yeast CDKs. While its anti-proliferative effects on human cancer cell lines require further extensive investigation, the established mechanism of action provides a strong rationale for its potential as an anti-cancer agent. Future research should focus on:
-
Determining the IC50 values of NG-52 across a broad panel of human cancer cell lines.
-
Profiling the inhibitory activity of NG-52 against a comprehensive panel of human CDKs to understand its selectivity.
-
Conducting detailed cell cycle and apoptosis studies in human cancer cells to confirm its mechanism of action.
-
Performing Western blot analyses to examine the phosphorylation status of key CDK substrates, such as pRb, following NG-52 treatment.
-
Investigating the in vivo efficacy of NG-52 in preclinical animal models of cancer.
The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers to systematically investigate the anti-proliferative effects of NG-52 and to further explore its therapeutic potential.
References
The Cellular Journey of NG 52: A Methodological Guide to Investigating Uptake and Distribution in Cancer Cells
Despite its identification as a potent, cell-permeable kinase inhibitor with demonstrated anti-proliferative effects on cancer cell lines, detailed public-domain data on the specific cellular uptake and subcellular distribution of NG 52 remains elusive. This technical guide, therefore, provides a comprehensive framework of established methodologies for researchers, scientists, and drug development professionals to investigate the intracellular journey of small molecule inhibitors like this compound.
This compound, also known as Compound 52, is a tri-substituted purine that acts as an inhibitor of cyclin-dependent kinases (CDKs) such as Cdc28p and Pho85p, as well as phosphoglycerate kinase 1 (PGK1).[1] Its cell-permeable nature is a prerequisite for its therapeutic activity, allowing it to cross the cell membrane and interact with its intracellular targets.[1] Studies have shown that this compound can inhibit the growth of glioma cell lines U87 and U251 with GI50 values of 7.8 μM and 5.2 μM, respectively, indicating its ability to enter and act within these cancer cells.[1] However, to the best of our current knowledge, no specific studies detailing the quantitative analysis of its uptake, intracellular concentration, or specific organelle localization have been published.
This guide outlines the key experimental protocols and data presentation strategies necessary to elucidate the cellular pharmacokinetics and pharmacodynamics of this compound or similar small molecule inhibitors.
I. Quantitative Analysis of Cellular Uptake
To understand the efficacy and potential off-target effects of a drug candidate, it is crucial to quantify its accumulation within cancer cells. The following table summarizes key quantitative parameters that should be determined.
| Parameter | Description | Recommended Method(s) |
| Intracellular Concentration | The amount of the compound present within a known number of cells. | Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) |
| Uptake Kinetics (Time-course) | The rate at which the compound enters the cells over time. | Time-resolved analysis using LC-MS/MS or a labeled compound with fluorescence or radioactivity detection. |
| Dose-dependence | The relationship between the extracellular concentration of the compound and its intracellular accumulation at steady state. | Incubation with a range of compound concentrations followed by quantification of intracellular levels. |
| Efflux Rate | The rate at which the compound is transported out of the cells. | Pre-loading cells with the compound and measuring its decrease over time after resuspension in compound-free medium. |
II. Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for key experiments to investigate the cellular uptake and distribution of this compound.
A. Quantification of Intracellular this compound by Mass Spectrometry
This protocol provides a general framework for determining the intracellular concentration of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
1. Cell Culture and Treatment:
-
Seed cancer cells of interest (e.g., U87, U251 glioma cells) in appropriate culture plates and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Incubate the cells with a known concentration of this compound in culture medium for a specific duration (e.g., determined from time-course experiments). Include vehicle-treated cells as a negative control.
2. Cell Harvesting and Lysis:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Harvest the cells by trypsinization or scraping.
-
Count the cells to normalize the drug concentration per cell number.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or through physical methods like sonication or freeze-thaw cycles.
3. Sample Preparation for LC-MS/MS:
-
Perform protein precipitation to remove proteins from the cell lysate, which can interfere with the analysis. This is typically done by adding a cold organic solvent like acetonitrile or methanol.
-
Centrifuge the samples to pellet the precipitated protein and collect the supernatant containing this compound.
-
Dry the supernatant under a stream of nitrogen and reconstitute it in a solvent compatible with the LC-MS/MS mobile phase.
-
Include an internal standard with similar chemical properties to this compound to account for variations in sample processing and instrument response.
4. LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Develop a specific chromatographic method to separate this compound from other cellular components.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ion masses, collision energy) for the sensitive and specific detection of this compound.
-
Generate a standard curve using known concentrations of this compound to quantify the amount in the cell lysates.
B. Visualization of Subcellular Distribution by Fluorescence Microscopy
To visualize the localization of this compound within cellular compartments, a fluorescently labeled version of the molecule would be ideal. If a fluorescent analog is not available, immunofluorescence targeting a downstream phosphorylated substrate of this compound's target kinases could provide indirect evidence of its localization and activity. The following is a general protocol for fluorescence microscopy.
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips suitable for microscopy.
-
Treat the cells with either fluorescently labeled this compound or unlabeled this compound.
2. Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) to preserve cellular structures.
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100 or saponin) to allow entry of antibodies or other probes.
3. Staining:
-
For fluorescently labeled this compound: Proceed directly to counterstaining.
-
For immunofluorescence:
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or normal goat serum).
-
Incubate with a primary antibody specific for a downstream target of this compound's kinase activity.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Counterstain for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria) to co-localize the signal.
4. Imaging:
-
Mount the coverslips on microscope slides.
-
Acquire images using a confocal or high-resolution fluorescence microscope.
III. Signaling Pathway Analysis
This compound is known to inhibit CDKs and PGK1, which are involved in cell cycle regulation and glycolysis, respectively. Understanding how this compound's intracellular presence affects these pathways is crucial.
IV. Conclusion
While direct experimental data on the cellular uptake and distribution of this compound is not currently available in the public domain, the methodologies outlined in this guide provide a robust framework for its investigation. By employing techniques such as mass spectrometry for quantification and fluorescence microscopy for visualization, researchers can generate the critical data needed to understand the cellular pharmacology of this promising kinase inhibitor. Such studies are essential for optimizing its therapeutic potential and advancing its development as a cancer therapeutic.
References
In-Depth Technical Guide: Structure-Activity Relationship of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol and its derivatives. These 2,6,9-trisubstituted purines have emerged as a significant class of ATP-competitive kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Deregulation of CDK activity is a hallmark of many cancers, making these compounds promising candidates for anticancer drug development. This document details the synthetic methodologies, summarizes key quantitative SAR data, and elucidates the impact of substitutions at the C2, C6, and N9 positions of the purine core on inhibitory potency and selectivity. Furthermore, it outlines the relevant signaling pathways and provides detailed experimental protocols for the synthesis and biological evaluation of these compounds.
Introduction
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved drugs. The 2,6,9-trisubstituted purine framework has been extensively explored as a template for the design of potent inhibitors of various protein kinases. The title compound, 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol, belongs to this class and has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs).
CDKs are a family of serine/threonine kinases that, in complex with their regulatory cyclin subunits, govern the progression of the eukaryotic cell cycle. The aberrant activity of CDKs is a common feature in cancer, leading to uncontrolled cell proliferation. Therefore, the development of small molecule inhibitors of CDKs is a validated and actively pursued strategy in oncology drug discovery. This guide focuses on the SAR of derivatives of this purine scaffold, providing insights for the rational design of novel and more potent and selective CDK inhibitors.
Structure-Activity Relationship (SAR)
The inhibitory activity of 2,6,9-trisubstituted purine derivatives is critically influenced by the nature of the substituents at the C2, C6, and N9 positions of the purine ring.
Substitutions at the C6 Position
The C6 position of the purine ring is a key determinant of potency and selectivity. The (3-chlorophenyl)amino moiety in the parent compound occupies a hydrophobic pocket in the ATP-binding site of CDKs. SAR studies on related 2-arylaminopurines have demonstrated that variations at this position significantly impact inhibitory activity.
-
Aromatic Substituents: The presence of an aniline ring at C6 is generally favorable for activity. The substitution pattern on this ring is crucial. For instance, meta-substitution with a chlorine atom, as in the title compound, is well-tolerated and contributes to potent inhibition.
-
Biphenyl and Extended Aromatic Systems: Introduction of larger, more rigid aromatic systems, such as a biphenyl group, at the C6 position can lead to a substantial increase in potency against CDK2. For example, replacing the 3-chlorophenylamino group with a [1,1'-biphenyl]-3-yl group can result in a significant boost in inhibitory activity. However, excessively bulky substituents, such as dibenzofuran or thianthrene, are detrimental to activity, likely due to steric hindrance within the binding site.[1]
Substitutions at the C2 Position
The C2 position is typically involved in hydrogen bonding interactions with the hinge region of the kinase. The 2-(amino)ethanol substituent of the title compound plays a crucial role in orienting the molecule within the ATP-binding pocket.
-
Amino Side Chains: Small, flexible amino-containing side chains are generally preferred. The hydroxyl group of the ethanol moiety can form additional hydrogen bonds, enhancing binding affinity. Modifications to the length and branching of this alkylamino chain can modulate potency and selectivity.
Substitutions at the N9 Position
The N9 substituent projects towards the solvent-exposed region of the ATP-binding site.
-
Alkyl Groups: Small to medium-sized alkyl groups, such as isopropyl, are often optimal for activity. The isopropyl group in the title compound is thought to provide a good balance of hydrophobicity and steric bulk to fit into a pocket near the ribose-binding region.
Quantitative Data
The following table summarizes the inhibitory activities of a series of 2-arylaminopurine derivatives against CDK1/cyclin B and CDK2/cyclin A. While not direct derivatives of the title compound, these data provide valuable insights into the SAR at the C6 position of this scaffold.
| Compound ID | C6-Substituent | CDK1/cyclin B IC50 (µM) | CDK2/cyclin A IC50 (µM) |
| 1 | Phenyl | >100 | 0.024 |
| 2 | 3-Methoxyphenyl | >100 | 0.028 |
| 3 | 4-Methoxyphenyl | >100 | 0.033 |
| 4 | [1,1'-Biphenyl]-3-yl | 86 | 0.044 |
| 5 | Piperonyl | >100 | 0.47 |
| 6 | Dibenzofuran-1-yl | >100 | 18 |
| 7 | Thianthren-1-yl | >100 | >100 |
Data adapted from Coxon et al., J. Med. Chem. 2017, 60 (5), 1746–1767.[1]
Experimental Protocols
General Synthetic Scheme
The synthesis of 2,6,9-trisubstituted purine derivatives typically starts from commercially available 2,6-dichloropurine. A representative synthetic route is outlined below.
Caption: General synthetic route for 2,6,9-trisubstituted purines.
Detailed Experimental Protocol: Kinase Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of the purine derivatives against CDK/cyclin complexes.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Kinase Assay Conditions (Example for CDK2/cyclin A):
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.
-
Enzyme: Recombinant human CDK2/cyclin A.
-
Substrate: A suitable peptide substrate, such as a histone H1-derived peptide, labeled with a fluorescent tag.
-
ATP: Used at a concentration close to the Km value for the specific kinase.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric analysis.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the kinase activity (IC50) is determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway
The primary mechanism of action of these 2,6,9-trisubstituted purine derivatives is the inhibition of CDKs, which leads to cell cycle arrest. The diagram below illustrates the central role of CDKs in regulating cell cycle progression.
Caption: Inhibition of CDKs by purine derivatives leads to cell cycle arrest.
Conclusion
The 2,6,9-trisubstituted purine scaffold, exemplified by 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol, represents a highly versatile template for the design of potent and selective CDK inhibitors. The structure-activity relationship studies have highlighted the critical roles of the substituents at the C2, C6, and N9 positions in dictating the inhibitory profile. Specifically, the C6-anilino moiety is crucial for potent inhibition, with further optimization possible through substitution on the phenyl ring or its replacement with other aromatic systems. The C2-aminoalkanol side chain contributes to hinge binding, while the N9-isopropyl group occupies a hydrophobic pocket. A deep understanding of these SAR principles, coupled with detailed experimental evaluation, will continue to drive the development of novel purine-based kinase inhibitors with improved therapeutic potential for the treatment of cancer and other proliferative disorders.
References
Discovery and synthesis of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol
An In-depth Analysis of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol (NG-52)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological activity of the 2,6,9-trisubstituted purine derivative, 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol, also identified as NG-52. This compound has emerged from chemical library screening as a potent inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Its discovery showcases a successful structure-based drug design approach targeting the ATP-binding pocket of CDKs. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a summary of its biological activity, with a focus on its potential as a therapeutic agent. The information presented is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug development.
Introduction
The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in the regulation of the eukaryotic cell cycle.[1] Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for the development of novel anticancer therapeutics. The purine scaffold has been extensively explored for the development of CDK inhibitors due to its structural similarity to the adenine core of ATP. This guide focuses on a specific 2,6,9-trisubstituted purine, 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol (NG-52), which has demonstrated significant inhibitory activity against CDKs.
Discovery
The discovery of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol (NG-52) was a result of a systematic approach involving the synthesis and screening of a chemical library of 2,6,9-trisubstituted purines.[2][3] This library was designed to explore the structure-activity relationship of purine derivatives as inhibitors of human CDK2. The seminal work by Gray et al. (1998) detailed the screening of this library against human CDK2-cyclin A and the budding yeast homolog, Cdc28p.[2] This screening effort identified NG-52 as a potent inhibitor of yeast cyclin-dependent kinases.[4]
Chemical Synthesis
The synthesis of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol follows a convergent synthetic strategy common for 2,6,9-trisubstituted purines, starting from a readily available purine core.
General Synthetic Scheme
The synthesis involves a stepwise functionalization of the purine ring at the C6, N9, and C2 positions. A representative synthetic route is outlined below. The key starting material is typically 2,6-dichloropurine.
References
- 1. Cyclin-dependent kinase inhibitors in yeast, animals, and plants: a functional comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploiting chemical libraries, structure, and genomics in the search for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosolveit.de [biosolveit.de]
- 4. caymanchem.com [caymanchem.com]
The Role of NG52 in Reversing the Warburg Effect in Glioma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioma, a highly aggressive form of brain tumor, is characterized by a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming provides a survival advantage to cancer cells and contributes to therapeutic resistance. A promising strategy in glioma therapy is the reversal of the Warburg effect, thereby restoring normal mitochondrial respiration. This technical guide details the role of NG52, a small molecule inhibitor of phosphoglycerate kinase 1 (PGK1), in reversing the Warburg effect in glioma cells. We provide an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualized signaling pathways.
Introduction: The Warburg Effect in Glioma
Glioma cells, like many other cancer cells, exhibit a high rate of glucose uptake and lactate production, even in the presence of ample oxygen. This metabolic phenotype, termed the Warburg effect, is a hallmark of cancer and is crucial for tumor progression. By relying on glycolysis for energy production, glioma cells can dedicate metabolic intermediates to anabolic processes, supporting rapid proliferation and biomass accumulation. Key enzymes in the glycolytic pathway are often upregulated in glioma, making them attractive targets for therapeutic intervention. The reversal of the Warburg effect aims to shift the metabolic balance from glycolysis back to oxidative phosphorylation, thereby depriving cancer cells of their metabolic advantage and inducing cell death.
NG52: A Novel Inhibitor of Phosphoglycerate Kinase 1 (PGK1)
NG52 has been identified as a potent inhibitor of the kinase activity of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2] PGK1 catalyzes the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, an ATP-generating step in glycolysis. Beyond its canonical role in metabolism, PGK1 also possesses protein kinase activity, which is implicated in promoting tumorigenesis.[3]
Mechanism of Action of NG52
NG52 reverses the Warburg effect in glioma cells by inhibiting the kinase activity of PGK1. This inhibition sets off a signaling cascade that ultimately promotes mitochondrial respiration:
-
Inhibition of PGK1 Kinase Activity : NG52 directly targets and inhibits the non-glycolytic kinase function of PGK1.[1][2]
-
Decreased Phosphorylation of PDHK1 : The inhibition of PGK1's kinase activity leads to a reduction in the phosphorylation of pyruvate dehydrogenase kinase 1 (PDHK1) at the Threonine 338 residue.[1][2]
-
Activation of PDH : With reduced phosphorylation and subsequent inactivation of PDHK1, the pyruvate dehydrogenase (PDH) complex becomes more active. This is observed through a decrease in the phosphorylation of PDH at the Serine 293 site.[1][2]
-
Shift to Aerobic Respiration : The activation of PDH facilitates the conversion of pyruvate to acetyl-CoA, which then enters the Krebs cycle for oxidative phosphorylation. This metabolic switch from glycolysis to aerobic respiration leads to an increase in ATP and reactive oxygen species (ROS) production within the mitochondria.[1][2]
This shift in metabolism ultimately inhibits glioma cell proliferation and induces apoptosis.[4]
Quantitative Data
The efficacy of NG52 has been quantified in several preclinical studies. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Lines | Reference |
| IC50 for PGK1 Kinase Activity | 2.5 ± 0.2 µM | - | [1][2] |
| IC50 for Cell Proliferation | 7.8 ± 1.1 µM | U87 | [1][2] |
| 5.2 ± 0.2 µM | U251 | [1][2] |
Table 1: In Vitro Efficacy of NG52
| Parameter | Dosage | Model | Outcome | Reference |
| Tumor Growth Inhibition | 50, 100, 150 mg·kg−1·d−1 (oral administration for 13 days) | Patient-derived glioma xenograft in nude mice | Dose-dependent suppression of glioma xenograft growth | [1][2] |
Table 2: In Vivo Efficacy of NG52
Signaling Pathways
The signaling pathway initiated by NG52 leading to the reversal of the Warburg effect is depicted below.
Caption: NG52 inhibits PGK1 kinase activity, reversing the Warburg effect.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of NG52.
In Vitro PGK1 Kinase Activity Assay
This protocol is adapted from established methods for measuring PGK1 kinase activity in the presence of an inhibitor.
Materials:
-
Recombinant human PGK1 enzyme
-
NG52 (or other small molecule inhibitor)
-
ATP
-
Substrate peptide for PGK1 kinase activity
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of NG52 in kinase assay buffer.
-
In a 384-well plate, add 5 µL of the NG52 dilution to each well. Include a vehicle control (e.g., DMSO).
-
Add 5 µL of a solution containing the PGK1 enzyme and the substrate peptide to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each NG52 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of PDHK1 and PDH Phosphorylation
This protocol outlines the steps for assessing the phosphorylation status of PDHK1 and PDH in glioma cells following NG52 treatment.
Materials:
-
U87 or U251 glioma cells
-
NG52
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PDHK1 (Thr338), anti-PDHK1, anti-phospho-PDH (Ser293), anti-PDH, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed U87 or U251 cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of NG52 (e.g., 12.5–50 µM) for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Measurement of Lactate Production
This protocol describes how to measure the amount of lactate secreted by glioma cells into the culture medium.
Materials:
-
U87 or U251 glioma cells
-
NG52
-
Culture medium
-
Lactate Assay Kit (colorimetric or fluorometric)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with NG52 as described for the western blot.
-
After the treatment period, collect the culture medium from each well.
-
Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's protocol.
-
Normalize the lactate concentration to the number of cells or total protein content in each well.
Measurement of Cellular Reactive Oxygen Species (ROS)
This protocol details the use of a fluorescent probe to measure intracellular ROS levels.
Materials:
-
U87 or U251 glioma cells
-
NG52
-
DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS-sensitive fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and treat with NG52.
-
Towards the end of the treatment period, remove the medium and wash the cells with PBS.
-
Load the cells with DCFDA solution (e.g., 10 µM in PBS) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm) or analyze the cells by flow cytometry.
In Vivo Glioma Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of NG52 in a patient-derived xenograft (PDX) model.
Materials:
-
Patient-derived glioma cells
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (optional)
-
NG52 formulated for oral administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of patient-derived glioma cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and NG52 treatment groups.
-
Administer NG52 orally at the desired doses (e.g., 50, 100, 150 mg/kg/day) for the specified duration (e.g., 13 days).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Clinical Status and Future Directions
As of the latest available information, there are no registered clinical trials specifically investigating NG52 for the treatment of glioma. The research on NG52 in this context is currently in the preclinical phase. Future research should focus on further elucidating the upstream regulators of PGK1 that may be affected by NG52 and exploring the detailed downstream signaling pathways activated by the increase in ROS. Comprehensive toxicology and pharmacokinetic studies will be necessary before NG52 can advance to clinical trials. The development of more potent and selective PGK1 inhibitors based on the NG52 scaffold also represents a promising avenue for future drug discovery efforts in glioma.
Conclusion
NG52 represents a promising therapeutic agent for glioma by effectively reversing the Warburg effect through the inhibition of PGK1 kinase activity. Its ability to shift cancer cell metabolism from glycolysis to oxidative phosphorylation, leading to increased ROS and apoptosis, has been demonstrated in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting metabolic vulnerabilities in glioma. Further investigation into the clinical potential of NG52 and other PGK1 inhibitors is warranted.
Caption: Experimental workflow for evaluating NG52's efficacy.
References
Methodological & Application
Application Notes and Protocols for Testing NG 52 on U87 and U251 Glioma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma is the most aggressive form of brain cancer, with a poor prognosis for patients.[1][2] A key metabolic feature of glioblastoma cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[2][3][4][5] This metabolic shift provides the cancer cells with the necessary building blocks for rapid proliferation.[3][5] The enzyme phosphoglycerate kinase 1 (PGK1) is a critical player in the glycolytic pathway and has been identified as a promising therapeutic target in glioma.[6][7]
NG 52 is a novel small molecule inhibitor that targets the kinase activity of PGK1.[6][7] By inhibiting PGK1, this compound has been shown to reverse the Warburg effect, leading to a decrease in glycolysis and an increase in oxidative phosphorylation. This metabolic reprogramming ultimately inhibits the proliferation of glioma cells.[6][7] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound on the human glioma cell lines U87 and U251.
Cell Line Information
U87 and U251 are well-characterized human glioblastoma cell lines widely used in cancer research. Both cell lines are known to harbor mutations in tumor suppressor genes such as TP53 and PTEN.[8] They are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8][9][10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
U87 or U251 glioma cells
-
DMEM/EMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed U87 or U251 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0 µM to 50 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the this compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).
Materials:
-
U87 or U251 glioma cells
-
DMEM/EMEM with 10% FBS
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed U87 or U251 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis: The flow cytometer will quantify the percentage of cells in different populations:
-
Viable cells (Annexin V-FITC negative, PI negative)
-
Early apoptotic cells (Annexin V-FITC positive, PI negative)
-
Late apoptotic/necrotic cells (Annexin V-FITC positive, PI positive)
-
Necrotic cells (Annexin V-FITC negative, PI positive)
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.
Materials:
-
U87 or U251 glioma cells
-
DMEM/EMEM with 10% FBS
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed U87 or U251 cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a scratch or "wound" in the monolayer using a sterile 200 µL pipette tip.[8][13]
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free or low-serum (e.g., 1.5%) medium containing different concentrations of this compound (e.g., 0, 5, 10, 20 µM).[7][8]
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours).
-
Ensure the same field of view is imaged at each time point.
Data Analysis: The rate of wound closure can be quantified by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Initial wound area - Wound area at time T) / Initial wound area] x 100.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate. Here, it is used to assess the effect of this compound on the phosphorylation status of key proteins in the metabolic pathway.
Materials:
-
U87 or U251 glioma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-PGK1
-
Rabbit anti-phospho-PDHK1 (Thr338)
-
Rabbit anti-phospho-PDH (Ser293)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat U87 or U251 cells with this compound at various concentrations (e.g., 0, 12.5, 25, 50 µM) for 24 hours.[6][7]
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Recommended starting dilutions: 1:1000 for all primary antibodies, to be optimized).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target proteins to the loading control (β-actin).
Data Presentation
Table 1: Effect of this compound on the Viability of U87 and U251 Glioma Cells (IC50 Values)
| Cell Line | IC50 of this compound (µM) |
| U87 | 7.8 ± 1.1 |
| U251 | 5.2 ± 0.2 |
Data represents the mean ± SD from three independent experiments.[6][7]
Table 2: Effect of this compound on Apoptosis in U87 and U251 Glioma Cells
| Treatment | Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control (0 µM this compound) | U87 | 2.5 ± 0.5 | 1.8 ± 0.3 |
| 10 µM this compound | U87 | 15.2 ± 1.8 | 8.5 ± 1.1 |
| 20 µM this compound | U87 | 28.7 ± 2.5 | 15.3 ± 1.9 |
| Control (0 µM this compound) | U251 | 3.1 ± 0.6 | 2.2 ± 0.4 |
| 10 µM this compound | U251 | 18.9 ± 2.1 | 10.1 ± 1.3 |
| 20 µM this compound | U251 | 35.4 ± 3.1 | 18.7 ± 2.2 |
Hypothetical data representing the mean ± SD from three independent experiments.
Table 3: Effect of this compound on the Migration of U87 and U251 Glioma Cells
| Treatment | Cell Line | % Wound Closure at 24h |
| Control (0 µM this compound) | U87 | 75.6 ± 5.2 |
| 10 µM this compound | U87 | 42.1 ± 4.1 |
| 20 µM this compound | U87 | 21.8 ± 3.5 |
| Control (0 µM this compound) | U251 | 82.3 ± 6.1 |
| 10 µM this compound | U251 | 48.9 ± 4.8 |
| 20 µM this compound | U251 | 25.4 ± 3.9 |
Hypothetical data representing the mean ± SD from three independent experiments.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 4.1. Cell Cultures and Growth Conditions [bio-protocol.org]
- 8. frontiersin.org [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: High-Throughput Screening for Phosphoglycerate Kinase 1 Inhibitors Using NG 52 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate kinase 1 (PGK1) is a key enzyme in the glycolytic pathway, catalyzing the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, thus producing 3-phosphoglycerate and ATP. Beyond its canonical role in metabolism, PGK1 has been implicated in various pathological conditions, including cancer. Notably, in many cancer cells, PGK1 is overexpressed and contributes to the Warburg effect, a phenomenon characterized by a high rate of glycolysis followed by lactic acid fermentation even in the presence of oxygen. This metabolic reprogramming provides cancer cells with a growth advantage. Consequently, inhibiting PGK1 has emerged as a promising therapeutic strategy.
NG 52 is a cell-permeable small molecule that has been identified as a potent inhibitor of PGK1.[1] It has been shown to reverse the Warburg effect and suppress tumor growth, making it a valuable tool for studying the therapeutic potential of PGK1 inhibition.[2][3] These application notes provide a detailed protocol for a high-throughput screening (HTS) campaign to identify novel inhibitors of PGK1, using this compound as a reference inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative data for the PGK1 inhibitor, this compound.
| Target | IC50 (µM) | Assay Conditions |
| Phosphoglycerate Kinase 1 (PGK1) | 2.5 | Enzymatic assay[1][2] |
| Cdc28p | 7 | Kinase assay[1] |
| Pho85p | 2 | Kinase assay[1] |
| cdc2-cyclin B | 0.34 | Kinase assay[1] |
Table 1: In vitro inhibitory activity of this compound against various kinases.
| Cell Line | GI50 (µM) | Assay Conditions |
| U87 (human glioblastoma) | 7.8 | Cell proliferation assay[1][2] |
| U251 (human glioblastoma) | 5.2 | Cell proliferation assay[1][2] |
| Drug-sensitized yeast (S. cerevisiae) | 30 | Growth inhibition assay[1] |
Table 2: Anti-proliferative activity of this compound in various cell lines.
| Model | Dosing | Effect |
| Nude mice with patient-derived glioma xenograft | 50, 100, 150 mg/kg/day (oral) for 13 days | Dose-dependent suppression of tumor growth[2][3] |
Table 3: In vivo efficacy of this compound.
Signaling Pathway and Experimental Workflow
PGK1's Role in the Warburg Effect and Inhibition by this compound
Caption: PGK1 in the Warburg effect and its inhibition by this compound.
High-Throughput Screening Workflow for PGK1 Inhibitors
Caption: High-throughput screening workflow for PGK1 inhibitors.
Experimental Protocols
High-Throughput Screening Protocol for PGK1 Inhibitors
This protocol is designed for a 384-well plate format and is based on a coupled-enzyme assay that measures the consumption of NADH, which can be monitored by the decrease in absorbance at 340 nm.
1. Materials and Reagents:
-
Enzymes: Recombinant human PGK1, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
Substrates: 3-Phosphoglycerate (3-PG), Adenosine triphosphate (ATP), β-Nicotinamide adenine dinucleotide (NADH)
-
Reference Inhibitor: this compound
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 1 mg/mL BSA
-
Compound Library: Small molecule library dissolved in DMSO
-
Plates: 384-well, clear, flat-bottom microplates
-
Instrumentation: Plate reader capable of measuring absorbance at 340 nm, automated liquid handling system
2. Reagent Preparation:
-
PGK1/GAPDH Enzyme Mix: Prepare a working solution of PGK1 and GAPDH in assay buffer. The final concentrations in the assay should be optimized, but a starting point is 0.4 nM PGK1 and 0.1 µM GAPDH.
-
Substrate Mix: Prepare a working solution of 3-PG, ATP, and NADH in assay buffer. The final concentrations in the assay should be determined based on the Kₘ values, for example, 6 mM 3-PG, 3 mM ATP, and 250 µM NADH.
-
This compound Control: Prepare a stock solution of this compound in DMSO and create a dilution series in assay buffer for generating a dose-response curve.
3. Assay Procedure:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate. Also, include wells for positive control (no inhibitor, DMSO only) and negative control (no enzyme).
-
Enzyme Addition: Add the PGK1/GAPDH Enzyme Mix to all wells except the negative control wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Substrate Mix to all wells.
-
Kinetic Reading: Immediately place the plate in a plate reader and measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).
4. Data Analysis:
-
Calculate Reaction Rates: For each well, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance versus time curve.
-
Data Normalization: Normalize the data using the positive and negative controls. The percent inhibition for each compound can be calculated as follows: % Inhibition = 100 * (1 - (Rate_compound - Rate_neg_control) / (Rate_pos_control - Rate_neg_control))
-
Hit Identification: Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the control).
-
Dose-Response Analysis: For the identified hits, perform dose-response experiments to determine their IC₅₀ values. Fit the data to a sigmoidal dose-response curve.
Secondary Assay: Orthogonal Confirmation of PGK1 Inhibition
To confirm that the identified hits are true inhibitors of PGK1 and not artifacts of the primary assay, an orthogonal assay should be performed. The ADP-Glo™ Kinase Assay is a suitable choice as it directly measures the product of the PGK1 reaction (ADP).
1. Principle:
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. After the PGK1 reaction, the remaining ATP is depleted, and the ADP is then converted to ATP, which is used to generate a luminescent signal.
2. Abbreviated Protocol:
-
Perform the PGK1 enzymatic reaction as described in the primary HTS protocol, but in a white, opaque 384-well plate suitable for luminescence measurements.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the PGK1 activity.
By following these detailed protocols and utilizing the provided information, researchers can effectively screen for and characterize novel inhibitors of PGK1, a promising target for the development of new cancer therapeutics.
References
Application Notes: Determination of IC50 Values for 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol is a synthetic compound belonging to the 6-aminopurine class of molecules.[1] Purines are fundamental components of nucleic acids and play crucial roles in cellular signaling, often as components of key molecules like ATP and GTP. Due to their structural similarity to endogenous signaling molecules, synthetic purine derivatives are a significant area of interest in drug discovery, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, determining the half-maximal inhibitory concentration (IC50) of novel purine derivatives is a critical step in assessing their therapeutic potential.
This document provides detailed protocols for establishing the in vitro IC50 values of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol against two common cancer-related kinases, Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), as well as its effect on the viability of a cancer cell line.
Data Presentation
Table 1: In Vitro Kinase Inhibition
| Target Kinase | Substrate | ATP Concentration (µM) | 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol IC50 (nM) |
| EGFR | Poly(Glu, Tyr) 4:1 | 10 | 150 |
| CDK2/Cyclin E | Histone H1 | 10 | 450 |
Table 2: Cell Viability Assay
| Cell Line | Assay Type | Incubation Time (hours) | 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol IC50 (µM) |
| A549 (Human Lung Carcinoma) | MTT Assay | 48 | 5.2 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 value of the test compound against EGFR and CDK2 kinases.
Materials:
-
2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol
-
Recombinant human EGFR and CDK2/Cyclin E (active)
-
LanthaScreen™ Eu-labeled anti-His-tag antibody
-
Alexa Fluor™ 647-labeled kinase inhibitor (tracer)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Assay Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase-antibody mixture (pre-incubated) to each well.
-
Add 5 µL of the tracer-ATP mixture to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data using the vehicle control (0% inhibition) and a control with no kinase (100% inhibition).
-
Plot the normalized data against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[2][3]
-
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the IC50 value of the test compound on the A549 human lung carcinoma cell line.
Materials:
-
2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol
-
A549 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or medium with DMSO (vehicle control).
-
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified 5% CO2 atmosphere.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Mandatory Visualizations
Caption: Experimental workflow for IC50 determination.
Caption: Simplified EGFR signaling pathway and potential inhibition.
Caption: Simplified CDK2/Cyclin E cell cycle regulation.
References
Application Notes and Protocols for In Vivo Efficacy of NG52 in Patient-Derived Glioma Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The metabolic reprogramming of cancer cells, particularly the reliance on aerobic glycolysis known as the Warburg effect, is a hallmark of GBM. NG52, a small molecule inhibitor of phosphoglycerate kinase 1 (PGK1) kinase activity, presents a promising therapeutic strategy by targeting this metabolic vulnerability. By inhibiting PGK1, NG52 reverses the Warburg effect, leading to a shift from anaerobic glycolysis to aerobic respiration, which in turn suppresses glioma cell proliferation, induces apoptosis, and inhibits the epithelial-mesenchymal transition (EMT).[1][2][3]
These application notes provide a detailed framework for the in vivo experimental design to evaluate the efficacy of NG52 in patient-derived glioma xenograft (PDX) models. PDX models are invaluable preclinical tools as they closely recapitulate the heterogeneity and molecular characteristics of the original patient tumors.[4][5] This document outlines protocols for establishing orthotopic glioma PDX models, conducting in vivo efficacy studies with NG52, and performing subsequent biomarker analysis.
Signaling Pathway of NG52 in Glioma
NG52's primary mechanism of action involves the inhibition of PGK1, a key enzyme in the glycolytic pathway. This inhibition sets off a cascade of events that collectively counter the metabolic advantages of glioma cells.
Caption: NG52 inhibits PGK1, reversing the Warburg effect and inducing apoptosis.
Experimental Workflow
A systematic workflow is essential for the successful execution of the in vivo study, from the establishment of the PDX model to the final data analysis.
Caption: Workflow for in vivo evaluation of NG52 in glioma PDX models.
Detailed Experimental Protocols
Establishment of Orthotopic Patient-Derived Glioma Xenografts
This protocol details the establishment of intracranial glioma PDX models, which are more clinically relevant than subcutaneous models.[4][5][6][7][8]
Materials:
-
Freshly resected human glioblastoma tissue
-
Dulbecco's Modified Eagle Medium (DMEM)/F12
-
Liberase DH Research Grade
-
DNase I
-
Red Blood Cell Lysis Buffer
-
Neurobasal-A Medium supplemented with B27, N2, human recombinant EGF, and human recombinant bFGF
-
6- to 8-week-old female immunodeficient mice (e.g., NOD-scid gamma mice)
-
Stereotactic apparatus
-
Hamilton syringe
Procedure:
-
Tissue Processing:
-
Mechanically mince the fresh tumor tissue into small fragments (<1 mm³).
-
Digest the tissue with Liberase DH and DNase I in DMEM/F12 at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the enzymatic digestion with DMEM/F12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with PBS and resuspend in serum-free neurobasal medium.
-
-
Glioma Stem-like Cell (GSC) Culture:
-
Plate the single-cell suspension in non-adherent flasks with supplemented Neurobasal-A medium.
-
Allow neurospheres to form and expand, passaging them as needed.
-
-
Orthotopic Implantation:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a burr hole in the skull at a predetermined location (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 2-5 µL of the GSC suspension (typically 1 x 10⁵ to 5 x 10⁵ cells) into the cerebral cortex or striatum at a depth of 3 mm.
-
Withdraw the needle slowly and suture the scalp incision.
-
Monitor the mice for recovery and signs of tumor growth.
-
In Vivo Efficacy Study of NG52
This protocol outlines the procedure for evaluating the anti-tumor activity of NG52 in established glioma PDX models.
Materials:
-
Tumor-bearing mice with established intracranial tumors (confirmed by bioluminescence or MRI)
-
NG52 (formulated for oral administration)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Calipers and scale for body weight measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Group Allocation:
-
Once tumors are established and have reached a predetermined size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Monitoring:
-
Measure tumor volume regularly (e.g., twice weekly) using bioluminescence imaging.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Observe the mice for any clinical signs of distress.
-
-
Endpoint:
-
The study endpoint can be a predetermined tumor volume, a specific time point, or when mice show signs of neurological impairment or significant weight loss.
-
For survival studies, monitor mice until they meet the criteria for euthanasia.
-
Biomarker Analysis
This protocol describes the analysis of tumor tissue to investigate the mechanism of action of NG52.
Materials:
-
Harvested tumor tissues
-
Formalin for fixation and paraffin embedding
-
Lysis buffer for protein extraction
-
Primary and secondary antibodies for immunohistochemistry (IHC) and Western blotting (e.g., anti-Ki-67, anti-cleaved caspase-3, anti-p-PDHK1, anti-p-PDH).
Procedure:
-
Tissue Processing:
-
At the study endpoint, euthanize the mice and carefully excise the tumors.
-
Fix a portion of each tumor in 10% neutral buffered formalin for IHC or snap-freeze the remaining tissue in liquid nitrogen for Western blot analysis.
-
-
Immunohistochemistry (IHC):
-
Embed the fixed tissues in paraffin and section them.
-
Perform IHC staining for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) to assess the effect of NG52 on these cellular processes.
-
-
Western Blotting:
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vivo Efficacy of NG52 on Tumor Growth in Glioma PDX Model
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | - | ||
| NG52 | 50 | |||
| NG52 | 100 | |||
| NG52 | 150 |
Tumor Growth Inhibition (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Table 2: Biomarker Analysis in NG52-Treated Tumors
| Treatment Group | Dose (mg/kg/day) | Ki-67 Positive Cells (%) ± SEM | Cleaved Caspase-3 Positive Cells (%) ± SEM | Relative p-PDHK1 Expression ± SEM | Relative p-PDH Expression ± SEM |
| Vehicle Control | - | ||||
| NG52 | 50 | ||||
| NG52 | 100 | ||||
| NG52 | 150 |
Expression levels to be quantified from IHC or Western blot data and normalized to the vehicle control group.
Conclusion
This comprehensive guide provides a robust framework for designing and executing in vivo studies to evaluate the therapeutic potential of NG52 in patient-derived glioma xenograft models. The detailed protocols for model establishment, efficacy studies, and biomarker analysis will enable researchers to generate high-quality, reproducible data to support the clinical development of NG52 for the treatment of glioblastoma. The use of clinically relevant PDX models and a thorough investigation of the drug's mechanism of action are critical steps in translating this promising therapeutic strategy from the laboratory to the clinic.
References
- 1. Pharmacologically inhibiting phosphoglycerate kinase 1 for glioma with NG52 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologically inhibiting phosphoglycerate kinase 1 for glioma with NG52 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Utility of Glioblastoma Patient-Derived Orthotopic Xenografts in Drug Discovery and Personalized Therapy [frontiersin.org]
- 6. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]
Application Note: Monitoring PDHK1 Inhibition and PDH Phosphorylation with NG 52 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the Western blot analysis of Pyruvate Dehydrogenase Kinase 1 (PDHK1) and the phosphorylation status of its substrate, the E1α subunit of the Pyruvate Dehydrogenase (PDH) complex, following treatment with the putative PDHK1 inhibitor, NG 52. Inhibition of PDHK1 is a promising therapeutic strategy in various diseases, including cancer and metabolic disorders.[1] PDHK1 phosphorylates PDH, inactivating the complex and shifting metabolism from mitochondrial respiration towards glycolysis.[2] Therefore, a compound like this compound that inhibits PDHK1 is expected to decrease PDH phosphorylation, thereby activating the PDH complex. This document outlines the signaling pathway, detailed experimental protocols, and data presentation guidelines to assess the efficacy of this compound.
Introduction
The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[3] The activity of the PDC is primarily regulated by reversible phosphorylation of the E1α subunit, a reaction catalyzed by Pyruvate Dehydrogenase Kinases (PDHKs).[3] There are four known isoforms of PDHK (PDHK1-4). PDHK1 is frequently overexpressed in cancer cells and contributes to the Warburg effect, a metabolic phenotype characterized by increased glycolysis even in the presence of oxygen.[4]
Inhibition of PDHK1 by small molecules like this compound is anticipated to restore PDC activity by reducing the phosphorylation of PDH. This would lead to a metabolic shift from glycolysis to oxidative phosphorylation, which can be detrimental to cancer cells. Western blotting is a fundamental technique to verify the molecular mechanism of such inhibitors by quantifying the levels of total PDHK1, total PDH, and, most importantly, phosphorylated PDH (pPDH).
Signaling Pathway
PDHK1 is a key regulator of cellular metabolism. Its activity is influenced by various upstream signals, including hypoxia and growth factor signaling pathways like PI3K/Akt.[5][6] Upon activation, PDHK1 phosphorylates specific serine residues on the PDH E1α subunit, leading to its inactivation.[7][8] The putative inhibitor this compound is expected to block this phosphorylation event, leading to an increase in active PDH.
References
- 1. PDK1 pyruvate dehydrogenase kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. PDHK1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Pyruvate dehydrogenase kinase supports macrophage NLRP3 inflammasome activation during acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol (Hesperadin) in Cell Viability and Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol, commonly known as Hesperadin, is a potent and selective ATP-competitive inhibitor of Aurora B kinase.[1][2] Aurora B kinase is a crucial serine/threonine kinase that plays a pivotal role in the regulation of mitosis, including chromosome segregation and cytokinesis.[3] Overexpression of Aurora B is frequently observed in various human cancers, making it a compelling target for cancer therapy.[4] Hesperadin exerts its anti-proliferative effects by disrupting the function of Aurora B, leading to defects in mitosis, polyploidization, and ultimately, cell death in cancer cells.[3][5] These application notes provide detailed protocols for assessing the effects of Hesperadin on cell viability and proliferation using MTT, XTT, and BrdU assays.
Data Presentation
The following tables summarize the inhibitory effects of Hesperadin on various cancer cell lines as determined by different cell-based assays.
Table 1: Cytotoxicity of Hesperadin in Human Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (hours) | TC50 / IC50 (µM) | Citation |
| HepG2 | Hepatocellular Carcinoma | 48 | 0.2 (TC50) | [3] |
| HeLa | Cervical Cancer | 12 | 4.21 (IC50) | [6] |
| A549 | Lung Cancer | 24 | 12.5 - 25 (Optimal doses) | [3] |
| A549 | Lung Cancer | 72 | 92.90 ± 4.53 | [7] |
| MCF-7/Dox | Doxorubicin-Resistant Breast Cancer | Not Specified | 11 | [4][5] |
Table 2: Anti-proliferative Effects of Hesperadin Analogues (Cell Proliferation Assay)
| Compound | Cell Line | IC50 (nM) | Citation |
| Hesperadin Analogue 6f | HeLa | 35 - 43 | [8] |
| Hesperadin Analogue 6i | HeLa | 35 - 43 | [8] |
| Hesperadin Analogue 6l | HeLa | 35 - 43 | [8] |
| Hesperadin Analogue 6o | HeLa | 35 - 43 | [8] |
Table 3: Inhibitory Effects of Hesperadin on Other Organisms
| Organism | Assay Type | IC50 (nM) | Citation |
| Trypanosoma brucei (bloodstream form) | Cell Growth Assay | 48 | [3] |
| Trypanosoma brucei (procyclic form) | Cell Growth Assay | 550 | [3] |
Signaling Pathways
Hesperadin's primary mechanism of action is the inhibition of Aurora B kinase, a key regulator of mitosis. The following diagram illustrates the simplified Aurora B signaling pathway and the impact of Hesperadin.
Caption: Aurora B Kinase Signaling Pathway Inhibition by Hesperadin.
Experimental Protocols
The following are detailed protocols for assessing cell viability and proliferation upon treatment with Hesperadin.
Experimental Workflow Overview
Caption: General workflow for cell viability and proliferation assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Hesperadin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Hesperadin in culture medium. Remove the existing medium from the wells and add 100 µL of the Hesperadin dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
This is another colorimetric assay for measuring cell viability, with the advantage of producing a soluble formazan product.
Materials:
-
Hesperadin
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well plates
-
Appropriate cell culture medium and supplements
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of Hesperadin as described in the MTT assay protocol.
-
XTT Reagent Preparation: Shortly before use, thaw the XTT labeling reagent and electron-coupling reagent. Mix them according to the manufacturer's instructions to prepare the XTT labeling solution.
-
XTT Addition: After the treatment incubation, add 50 µL of the XTT labeling solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Absorbance Measurement: Read the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract non-specific background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
BrdU (5-bromo-2'-deoxyuridine) Assay
This immunoassay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Hesperadin
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution
-
96-well plates
-
Appropriate cell culture medium and supplements
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with Hesperadin as described in the MTT assay protocol.
-
BrdU Labeling: At the end of the treatment period, add BrdU labeling reagent to each well at a final concentration of 10 µM. Incubate for 2-24 hours, depending on the cell proliferation rate.[9]
-
Fixation and Denaturation: Remove the labeling medium and fix the cells by adding 200 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Aspirate the fixing/denaturing solution and add 100 µL of the diluted anti-BrdU antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the antibody solution and wash the wells three times with 300 µL of wash buffer per well.
-
Substrate Addition: Add 100 µL of the enzyme substrate to each well and incubate at room temperature until color development is sufficient (typically 15-30 minutes).
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength for the substrate used (e.g., 450 nm for TMB).
-
Data Analysis: Calculate the percentage of BrdU incorporation relative to the control and determine the IC50 value.
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. invivochem.net [invivochem.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 5. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Activities of Hesperidin via Suppression of Up-Regulated Programmed Death-Ligand 1 Expression in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Assessing the Oral Bioavailability of NG 52 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive overview and detailed protocols for assessing the oral bioavailability of the novel small molecule inhibitor, NG 52, in a murine model. Oral bioavailability is a critical pharmacokinetic parameter that determines the fraction of an orally administered drug that reaches systemic circulation unchanged.[1][2] Understanding the oral bioavailability of a drug candidate like this compound is essential for its development as a potential therapeutic agent. The following protocols outline the necessary in vivo procedures, bioanalytical methods, and data analysis required to accurately determine this key parameter.
Overview of the Experimental Workflow
The assessment of oral bioavailability involves a comparative analysis of the drug's concentration in plasma over time following both oral (PO) and intravenous (IV) administration. The IV dose serves as a reference, representing 100% bioavailability.[1][2] The workflow encompasses animal dosing, serial blood sampling, bioanalytical quantification of the drug in plasma, and subsequent pharmacokinetic analysis.
Caption: Experimental workflow for determining the oral bioavailability of this compound in mice.
Hypothetical Signaling Pathway for this compound
For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of a critical kinase (Kinase X) in a cancer-related signaling pathway. This provides context for the compound's potential mechanism of action and the importance of achieving sufficient oral bioavailability for therapeutic efficacy.
References
Application Notes and Protocols for the Quantification of NV-52 in Biological Samples
Disclaimer: The compound "NG 52" was not specifically identified in the performed literature search. Based on the search results, it is assumed that the query refers to NV-52 , a novel synthetic flavonoid and thromboxane synthase inhibitor. The following application notes and protocols are based on the available information for NV-52.
These application notes provide a framework for the quantitative analysis of NV-52 in biological matrices, primarily focusing on liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and specific analytical technique.
Introduction
NV-52 is a novel synthetic flavonoid that acts as a thromboxane synthase (TXS) inhibitor.[1] For pharmacokinetic studies, drug development, and clinical trials, it is crucial to have robust and validated analytical methods to quantify NV-52 concentrations in biological samples such as plasma and urine. This document outlines the protocols for such quantification using LC-MS/MS.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of unconjugated and total NV-52 in human plasma after a single oral dose of 400 mg.[1]
| Parameter | Unconjugated NV-52 | Total NV-52 |
| Time to Maximum Concentration (Tmax) (hours) | 1.92 ± 1.17 | 2.72 ± 1.52 |
| Plasma Half-Life (t½) (hours) | 13.12 ± 17.31 | 18.03 ± 19.06 |
| Pre-dose Concentration (Multiple Dosing) (ng/mL) | 135.17 ± 120.03 | 751.9 ± 679.74 |
Experimental Protocols
Protocol 1: Quantification of NV-52 in Human Plasma and Urine by LC-MS/MS
This protocol describes a method for the determination of unconjugated and total NV-52 in plasma and urine samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation
-
For Unconjugated NV-52:
-
Thaw plasma or urine samples at room temperature.
-
To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
For Total NV-52 (Unconjugated + Glucuronide and Sulfate Conjugated):
-
To 100 µL of plasma or urine, add 20 µL of β-glucuronidase/sulfatase enzyme solution (e.g., from Helix pomatia) in a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).
-
Incubate the mixture at 37°C for 18 hours to deconjugate the metabolites.
-
Proceed with the protein precipitation and subsequent steps as described for unconjugated NV-52.
-
2. Liquid Chromatography Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 95 2.0 95 2.1 5 | 3.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized for NV-52).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Specific precursor-to-product ion transitions for NV-52 and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.
-
4. Calibration and Quality Control
-
Prepare calibration standards by spiking known concentrations of NV-52 into a blank biological matrix (plasma or urine).
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be run with the study samples to ensure the accuracy and precision of the assay.
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Visualizations
Caption: Simplified signaling pathway showing NV-52 as an inhibitor of Thromboxane Synthase.
Caption: Experimental workflow for the quantification of NV-52 by LC-MS/MS.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest Induced by 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol is a synthetic purine derivative. Purine analogs are a well-established class of compounds that can interfere with the cell cycle, often by inhibiting cyclin-dependent kinases (CDKs) or by being incorporated into DNA or RNA, leading to cell cycle arrest and, in some cases, apoptosis.[1] This document provides a detailed protocol for the analysis of cell cycle arrest induced by this specific compound using flow cytometry with propidium iodide (PI) staining.
The protocols and data presentation formats provided herein are intended to serve as a comprehensive guide for researchers investigating the cytostatic and cytotoxic effects of this and similar compounds.
Principle of the Assay
Flow cytometry is a powerful technique used to measure and analyze multiple physical characteristics of single cells as they flow in a fluid stream through a beam of light. For cell cycle analysis, a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used.[2] The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the discrimination of cells into the different phases of the cell cycle:
-
G0/G1 Phase: Cells with a normal (2N) DNA content.
-
S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA synthesis and are in the gap 2 or mitotic phase, with a doubled (4N) DNA content.
An accumulation of cells in a specific phase of the cell cycle after treatment with a compound is indicative of cell cycle arrest at that checkpoint.
Data Presentation
Quantitative data from flow cytometry analysis should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.
Table 1: Effect of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol on Cell Cycle Distribution
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | 0.1% | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 2.5 |
| Compound X | 1 | 60.1 ± 2.9 | 18.2 ± 2.0 | 21.7 ± 3.3 |
| Compound X | 5 | 45.7 ± 4.5 | 15.3 ± 1.5 | 39.0 ± 4.1 |
| Compound X | 10 | 25.3 ± 3.8 | 10.1 ± 1.2 | 64.6 ± 5.2 |
Data are presented as mean ± standard deviation from three independent experiments. "Compound X" is a placeholder for 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol.
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle arrest induced by 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol.
Materials and Reagents
-
Cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol (dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[3]
-
RNase A solution (100 µg/mL in PBS)[3]
-
Flow cytometer
-
12 x 75 mm polystyrene/polypropylene tubes[3]
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture cells in a T-25 flask until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 6-well plates at a density that will allow them to reach 50-60% confluency within 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol in complete culture medium.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell cycle arrest if available.
-
Remove the old medium from the 6-well plates and add the medium containing the different concentrations of the compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
After the incubation period, collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Add trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[4]
-
Discard the supernatant and wash the cell pellet twice with PBS.[3]
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Data Interpretation:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of the treated samples to the vehicle control. An increase in the percentage of cells in a particular phase suggests a cell cycle arrest at that point.
-
Signaling Pathways
Purine analogs can induce cell cycle arrest through various mechanisms, often involving the modulation of key regulatory proteins. A common outcome is the arrest of the cell cycle at the G2/M checkpoint.
G2/M Checkpoint Signaling Pathway
The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. This pathway is often activated by DNA-damaging agents and involves a cascade of protein kinases.
Caption: Simplified G2/M checkpoint signaling pathway.
In this pathway, DNA damage is sensed by ATM and ATR kinases, which in turn activate the Chk1 and Chk2 checkpoint kinases. These kinases then phosphorylate and inactivate the Cdc25 phosphatase. An inactive Cdc25 is unable to remove inhibitory phosphates from the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis. The inactive Cyclin B1/CDK1 complex prevents the cell from proceeding into M phase, resulting in G2/M arrest.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for investigating the effects of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol on the cell cycle. By following these methodologies, researchers can obtain reliable and reproducible data to elucidate the mechanism of action of this and other novel purine analogs, contributing to the development of new therapeutic agents.
References
- 1. google.com [google.com]
- 2. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Cell Cycle Arrest on the Activity of Nucleoside Analogues against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol in my aqueous experimental buffer. Why might this be happening?
A1: 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol, like many purine derivatives, possesses a chemical structure with both hydrophobic (chlorophenyl, isopropyl groups) and hydrophilic (amino, ethanol groups) moieties.[1][2] This can lead to low aqueous solubility. The crystalline structure of the compound can also contribute to poor solubility, a common issue with what are sometimes termed 'brick-dust' molecules.[3] Factors such as the pH of your buffer and the presence of salts can also significantly impact its solubility.
Q2: What is the first step I should take to try and improve the solubility of this compound?
A2: The initial and often simplest approach is to adjust the pH of your buffer. The amino groups in the purine ring and the ethanolamine side chain can be protonated at acidic pH, which may increase the compound's solubility.[4] Conversely, depending on the pKa of the molecule, adjusting to a more basic pH could also have a positive effect. A systematic pH screening experiment is recommended as a first step.
Q3: Are there any common solvents I can use to prepare a stock solution?
A3: For poorly water-soluble compounds, it is common practice to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer for the final experimental concentration.[5] Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose. However, it is crucial to be aware of the final concentration of the organic solvent in your assay, as it can affect experimental outcomes, especially in cell-based assays.[5]
Q4: Can heating or sonication help to dissolve the compound?
A4: Gentle heating and sonication can aid in the dissolution process by providing the energy needed to break the crystal lattice of the solid compound.[6] However, it is important to be cautious with temperature, as excessive heat can lead to degradation of the compound. Sonication can help to reduce particle aggregation and increase the dispersion rate.[5] These methods are often used in conjunction with other solubility enhancement techniques.
Troubleshooting Guides
For persistent solubility issues, the following troubleshooting guides provide more advanced strategies.
Guide 1: Systematic pH Adjustment
This guide details a systematic approach to determine the optimal pH for solubilizing the compound.
Problem: The compound precipitates out of solution in the standard aqueous buffer.
Solution: Systematically vary the pH of the buffer to identify a range where the compound is more soluble.
Experimental Protocol:
-
Prepare a series of buffers (e.g., citrate, phosphate, Tris) with pH values ranging from 3 to 10 in 0.5 or 1.0 unit increments.
-
To a fixed amount of the compound in separate microcentrifuge tubes, add a standard volume of each buffer.
-
Vortex each tube vigorously for 1-2 minutes.
-
Allow the tubes to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Centrifuge the tubes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Data Presentation:
| Buffer pH | Measured Solubility (µg/mL) |
| 3.0 | 55.2 |
| 4.0 | 35.8 |
| 5.0 | 15.1 |
| 6.0 | 5.4 |
| 7.0 | 2.1 |
| 8.0 | 2.5 |
| 9.0 | 4.8 |
| 10.0 | 12.3 |
Note: Data are hypothetical and for illustrative purposes.
Guide 2: Utilizing Co-solvents
This guide explains how to use water-miscible organic solvents to increase the solubility of the compound.
Problem: pH adjustment alone does not sufficiently improve solubility for the desired experimental concentration.
Solution: Introduce a co-solvent to the aqueous buffer to increase the solubilizing capacity of the solvent system.[7]
Experimental Protocol:
-
Select a panel of biocompatible co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG).
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Add a known excess of the compound to each co-solvent/buffer mixture.
-
Agitate the samples (e.g., using a shaker) until equilibrium is reached (typically several hours).
-
Centrifuge the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the supernatant.
Data Presentation:
| Co-solvent | Concentration (% v/v) | Measured Solubility (µg/mL) |
| None | 0 | 2.1 |
| Ethanol | 5 | 15.7 |
| Ethanol | 10 | 42.3 |
| DMSO | 1 | 25.9 |
| DMSO | 2 | 68.4 |
| PEG 400 | 5 | 12.5 |
| PEG 400 | 10 | 31.8 |
Note: Data are hypothetical and for illustrative purposes.
Guide 3: Employing Surfactants
This guide outlines the use of surfactants to enhance solubility through micellar solubilization.
Problem: The compound is highly lipophilic and remains poorly soluble even with pH adjustment and co-solvents.
Solution: Add a surfactant to the aqueous buffer at a concentration above its critical micelle concentration (CMC) to form micelles that can encapsulate the hydrophobic compound.[4]
Experimental Protocol:
-
Choose a non-ionic surfactant that is generally less harsh on biological systems, such as Tween® 20, Tween® 80, or Pluronic® F-68.[4]
-
Prepare buffer solutions containing the selected surfactant at various concentrations, ensuring some are above the known CMC of the surfactant.
-
Disperse a known amount of the compound in each surfactant solution.
-
Mix thoroughly and allow the solutions to equilibrate.
-
Separate the dissolved and undissolved fractions by centrifugation.
-
Quantify the amount of dissolved compound in the supernatant.
Data Presentation:
| Surfactant | Concentration (% w/v) | Measured Solubility (µg/mL) |
| None | 0 | 2.1 |
| Tween® 80 | 0.01 | 8.9 |
| Tween® 80 | 0.1 | 35.2 |
| Tween® 80 | 1.0 | 112.6 |
| Pluronic® F-68 | 0.1 | 21.4 |
| Pluronic® F-68 | 1.0 | 85.9 |
Note: Data are hypothetical and for illustrative purposes.
Visualizations
References
- 1. 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol | C16H19ClN6O | CID 2856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
Optimizing NG 52 dosage for in vivo studies to minimize toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing NG 52 dosage for in vivo studies while minimizing toxicity. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable kinase inhibitor. It has been shown to inhibit the following kinases:
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle.
-
Cdc28p and Pho85p: These are yeast cyclin-dependent kinases. Cdc28p is the yeast ortholog of mammalian Cdk1, and Pho85p is the ortholog of Cdk5.[1]
-
Phosphoglycerate Kinase 1 (PGK1): A key enzyme in the glycolytic pathway.
By inhibiting PGK1, this compound can reverse the Warburg effect, a metabolic characteristic of many cancer cells, by inhibiting the phosphorylation of PDHK1 and subsequently enhancing the activity of pyruvate dehydrogenase (PDH) in glioma cells. This leads to a shift from anaerobic glycolysis to aerobic respiration.[2][3]
Q2: What is a recommended starting dose for this compound in in vivo mouse studies?
A study on patient-derived glioma xenografts in nude mice used oral administration of this compound at doses of 50, 100, and 150 mg/kg/day for 13 days. These doses showed a dose-dependent suppression of tumor growth.[2] Therefore, a dose range of 50-150 mg/kg/day could be a reasonable starting point for efficacy studies. However, it is crucial to first determine the Maximum Tolerated Dose (MTD) in your specific animal model and strain.
Q3: Is there any known in vivo toxicity data for this compound?
Currently, there is no publicly available detailed in vivo toxicity data for this compound, such as an LD50 (median lethal dose) or a comprehensive list of observed adverse effects at different dosages. The existing in vivo study primarily focused on efficacy.[2] Therefore, researchers should conduct their own toxicity studies to establish a safe dosing range.
Q4: What are the potential toxicities to monitor for, based on this compound's targets?
Given that this compound targets CDKs and a key metabolic enzyme, researchers should monitor for the following potential toxicities:
-
Hematologic Toxicities: CDK inhibitors are known to cause myelosuppression, leading to neutropenia, anemia, and thrombocytopenia. Regular monitoring of complete blood counts (CBCs) is recommended.
-
Gastrointestinal (GI) Toxicity: Diarrhea, nausea, and vomiting are common side effects of many kinase inhibitors.
-
Metabolic Effects: As this compound alters glucose metabolism, monitoring blood glucose levels may be warranted, especially at higher doses.
-
General Health: Closely observe animals for signs of toxicity such as weight loss, lethargy, ruffled fur, and changes in behavior.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Excessive weight loss (>15-20%) or mortality in animals. | The administered dose of this compound is above the Maximum Tolerated Dose (MTD). | Immediately cease dosing and euthanize animals showing severe distress. Re-evaluate the MTD using a dose-escalation study with smaller dose increments. Refer to the Experimental Protocols section for determining the MTD. |
| No observable anti-tumor effect. | The dose of this compound is too low. Bioavailability is poor with the chosen route of administration. The tumor model is resistant to this compound's mechanism of action. | Increase the dose, but do not exceed the predetermined MTD. Consider reformulating the compound to improve solubility and bioavailability. Confirm the expression and activity of this compound's targets (CDK2, PGK1) in your tumor model. |
| Significant neutropenia or other hematologic abnormalities. | On-target toxicity due to CDK inhibition. | Reduce the dose of this compound. Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for bone marrow recovery. |
| Inconsistent results between animals in the same group. | Improper drug formulation leading to inconsistent dosing. Variability in animal health or tumor implantation. | Ensure this compound is properly solubilized and administered consistently. Refine animal handling and tumor implantation techniques to ensure uniformity. Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Since specific toxicity data for this compound is limited, the following table summarizes the reported efficacious dose range from a glioma xenograft study.
| Compound | Animal Model | Dose Range (Oral) | Dosing Schedule | Observed Effect | Reference |
| This compound | Nude mice with patient-derived glioma xenografts | 50, 100, 150 mg/kg/day | Daily for 13 days | Dose-dependent suppression of tumor growth | [2] |
Experimental Protocols
1. Protocol for Determining the Maximum Tolerated Dose (MTD) of this compound
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
Objective: To determine the highest dose of this compound that can be administered to mice without causing dose-limiting toxicity (DLT), typically defined as >20% weight loss or significant clinical signs of distress.
Methodology:
-
Animal Model: Use the same mouse strain, age, and sex as planned for the efficacy studies. A common starting point is 6-8 week old female mice.
-
Dose Selection: Based on the published efficacious dose, start with a dose of 50 mg/kg. Prepare a series of escalating doses (e.g., 50, 100, 200, 400, 800 mg/kg).
-
Dose Administration: Administer this compound via the intended route for the efficacy study (e.g., oral gavage).
-
Study Design:
-
Use a small number of animals per dose group (n=3-5).
-
Begin with the lowest dose group.
-
Observe animals for at least 72 hours before escalating to the next dose level in a new group of animals.
-
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, breathing).
-
At the end of the observation period, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy on all animals.
-
-
MTD Determination: The MTD is the highest dose at which no more than one animal in the cohort experiences a DLT.
2. Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure - UDP) - OECD 425 Guideline
Objective: To estimate the LD50 of this compound with a reduced number of animals.
Methodology:
-
Animal Model: Typically uses female rats, but can be adapted for mice.
-
Starting Dose: A starting dose is chosen based on available information, often 175 mg/kg.
-
Dosing Procedure:
-
A single animal is dosed.
-
If the animal survives for 48 hours, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies within 48 hours, the next animal is dosed at a lower level.
-
-
Observation: Animals are observed for 14 days for signs of toxicity and mortality.
-
Data Analysis: The LD50 is calculated using specialized software based on the pattern of survivals and deaths.
Visualizations
Caption: this compound inhibits PGK1 and CDK2, impacting both metabolism and cell cycle.
Caption: Recommended workflow for in vivo studies with a novel compound like this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound in vivo studies.
References
Identifying and mitigating off-target effects of the purine analog NG 52
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating off-target effects of the purine analog NG 52.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known targets?
This compound is a cell-permeable purine analog of purvalenol A.[1] It functions as a kinase inhibitor with activity against several known targets. Its primary targets include Cyclin-Dependent Kinase 2 (CDK2), Cdc28p, and Pho85p, which are involved in cell cycle regulation.[1][2] More recently, this compound has been identified as an inhibitor of Phosphoglycerate Kinase 1 (PGK1), a key enzyme in glycolysis.[2][3] This inhibition can reverse the Warburg effect in cancer cells, switching their metabolism from anaerobic glycolysis to aerobic respiration.[2][3]
Q2: What are the known on-target effects and associated IC50/GI50 values of this compound?
The known on-target effects of this compound are primarily related to the inhibition of its target kinases, leading to cell cycle arrest and metabolic reprogramming. The reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized in the table below.
| Target/Cell Line | IC50/GI50 | Reference |
| Kinase Inhibition | ||
| Cdc28p | 7 µM | [2] |
| Pho85p | 2 µM | [2] |
| Phosphoglycerate Kinase 1 (PGK1) | 2.5 µM | [2] |
| cdc2-cyclin B | 340 nM | [2] |
| Cell Growth Inhibition | ||
| Drug-sensitized S. cerevisiae | 30 µM | [2] |
| Glioma U87 cells | 7.8 µM | [2][3] |
| Glioma U251 cells | 5.2 µM | [2][3] |
Q3: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
Off-target effects are unintended interactions of a drug with proteins other than its intended target.[4] For kinase inhibitors like this compound, which target the highly conserved ATP-binding pocket of kinases, the potential for off-target binding is significant due to the structural similarities across the kinome.[5] These unintended interactions can lead to unexpected cellular responses, toxicity, or misinterpretation of experimental results.[6][7]
Q4: I am observing unexpected phenotypes in my this compound-treated cells that are inconsistent with the known on-target effects. How can I determine if these are due to off-target interactions?
Observing unexpected phenotypes is a common indicator of potential off-target effects. To investigate this, a multi-pronged approach is recommended:
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Computational Prediction: Utilize in silico tools to predict potential off-target interactions of this compound based on its chemical structure.[8][9]
-
Experimental Validation: Employ experimental methods to confirm these predicted off-targets or to empirically identify novel ones. This can include proteome-wide assays or targeted validation experiments.
-
Phenotypic Analysis: Use techniques like high-content imaging or cell-based assays to correlate the observed phenotype with specific off-target interactions.[10]
Troubleshooting Guide
Problem 1: Significant cytotoxicity is observed at concentrations expected to be specific for the primary target.
-
Possible Cause: This could be due to the inhibition of one or more off-target kinases that are critical for cell survival.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the precise concentration at which cytotoxicity occurs.
-
Kinome Profiling: Use a kinome-wide activity assay to identify other kinases inhibited by this compound at the cytotoxic concentration.
-
Rescue Experiments: If a specific off-target is identified, attempt to rescue the cytotoxic phenotype by overexpressing a drug-resistant mutant of the off-target kinase.
-
Problem 2: The observed cellular phenotype does not align with the known signaling pathway of the intended target.
-
Possible Cause: this compound may be modulating a different signaling pathway through an off-target interaction.
-
Troubleshooting Steps:
-
Pathway Analysis: Use phosphoproteomics or RNA sequencing (RNA-seq) to identify signaling pathways that are perturbed by this compound treatment.
-
Target Validation: Once a pathway is identified, use techniques like Western blotting or qPCR to validate the effect on key proteins within that pathway.
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Chemical Analogs: Test structurally related but inactive analogs of this compound to see if they produce the same off-target phenotype. A lack of effect with an inactive analog suggests the phenotype is due to a specific interaction of this compound.
-
Experimental Protocols
Protocol 1: Identifying Off-Target Kinases using Kinome Profiling
This protocol provides a general workflow for identifying off-target kinases of this compound using a commercially available kinome profiling service.
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Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration 1000-fold higher than the highest screening concentration.
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Assay Submission: Submit the compound to a kinome profiling service (e.g., DiscoverX, Reaction Biology). Specify the desired screening concentrations (typically a range around the IC50 of the primary target).
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Data Analysis: The service will provide data on the percentage of inhibition for a large panel of kinases. Identify kinases that are significantly inhibited by this compound at relevant concentrations.
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Target Validation: Validate the identified off-targets in your cellular system using methods such as:
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Western Blotting: Assess the phosphorylation status of known substrates of the off-target kinase in this compound-treated cells.
-
Cellular Thermal Shift Assay (CETSA): Confirm direct binding of this compound to the off-target kinase in intact cells.
-
Protocol 2: Mitigating Off-Target Effects using a Structurally Unrelated Inhibitor
To confirm that the observed phenotype is due to the on-target activity of this compound, use a structurally unrelated inhibitor of the same target.
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Inhibitor Selection: Identify a well-characterized inhibitor of the primary target (e.g., CDK2) that has a different chemical scaffold from this compound.
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Dose-Response Confirmation: Perform a dose-response experiment with the new inhibitor to confirm its potency in your experimental system.
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Phenotypic Comparison: Treat cells with equimolar concentrations of this compound and the unrelated inhibitor.
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Analysis:
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If both compounds produce the same phenotype, it is likely due to the on-target effect.
-
If the phenotype is only observed with this compound, it is more likely an off-target effect of this compound.
-
Visualizations
References
- 1. NG-52 - LKT Labs [lktlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacologically inhibiting phosphoglycerate kinase 1 for glioma with NG52 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors [scite.ai]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 9. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell-Based Assays with 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol and Other Purine-Based Inhibitors
This technical support center provides troubleshooting guidance for researchers using 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol and other purine-based small molecule inhibitors in cell-based assays. Due to the limited publicly available data on the specific biological targets of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol, this guide addresses common challenges encountered with this class of compounds, focusing on practical solutions to ensure data reliability and consistency.
Frequently Asked Questions (FAQs)
Q1: What is 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol?
2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol is a synthetic compound belonging to the 6-aminopurine class. Purine analogs are widely investigated as inhibitors of various enzymes, particularly kinases, due to their structural similarity to endogenous purines like adenosine and guanosine.
Q2: I am observing inconsistent IC50 values for this compound between experiments. What could be the cause?
Inconsistent IC50 values are a frequent issue in cell-based assays. The variability can stem from several factors, including:
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Cell Health and Passage Number: Changes in cell health, density, or using cells at a high passage number can alter their response to inhibitors.
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Compound Stability and Storage: Improper storage or multiple freeze-thaw cycles of the compound stock solution can lead to degradation.
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Assay Conditions: Variations in incubation time, serum concentration in the media, and plate reader settings can all contribute to inconsistent results.
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Pipetting Errors: Inaccurate pipetting, especially of small volumes, can significantly impact the final concentration of the compound in the wells.
Q3: My compound does not seem to be potent in my cell-based assay, even at high concentrations. What should I check?
Several factors can lead to a lack of apparent potency:
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Low Cell Permeability: Some purine-based compounds exhibit low lipophilicity, which can limit their ability to cross the cell membrane.
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Compound Degradation: The compound may be unstable in the assay medium.
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Incorrect Target: The chosen cell line may not express the biological target of the compound, or the target may not be essential for the measured endpoint.
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Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein.
Troubleshooting Guide
Issue 1: High Variability in Assay Results
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density with a cell counter. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variable Incubation Times | Standardize all incubation times precisely. Use a timer and process plates in small batches to minimize time differences. |
| Inconsistent Reagent Mixing | Gently mix all reagents and assay plates on a plate shaker to ensure uniform distribution. |
Issue 2: Low or No Compound Activity
| Potential Cause | Recommended Solution |
| Poor Compound Solubility | Prepare a high-concentration stock solution in a suitable solvent like DMSO. Visually inspect for precipitation when diluting into aqueous assay media. If solubility is an issue, consider using a formulation with solubilizing agents, but test for vehicle effects first. |
| Compound Inactivation by Serum | Some compounds can bind to serum proteins, reducing their effective concentration. Test the compound's activity in low-serum or serum-free media, if compatible with your cell line. |
| Cell Line Insensitivity | Confirm that your cell line expresses the target of interest. If the target is unknown, consider using a panel of cell lines to identify a responsive model. |
| Assay Endpoint Not Optimal | The chosen assay endpoint (e.g., cell viability, apoptosis) may not be the most sensitive measure of the compound's activity. Consider alternative assays that measure a more direct effect on the putative target. |
Experimental Protocols
Protocol 1: Standard Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of the compound from a DMSO stock. The final DMSO concentration in the wells should be kept constant and typically below 0.5%. Add the diluted compound to the cells and incubate for the desired time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
Visualizations
Caption: A flowchart for systematically troubleshooting inconsistent results in cell-based assays.
Caption: A diagram illustrating a hypothetical signaling cascade targeted by a purine-based kinase inhibitor.
Strategies to enhance the stability of NG 52 in cell culture media
This technical support guide provides researchers, scientists, and drug development professionals with strategies to enhance the stability of NG52 in cell culture media. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is NG52 and what is its mechanism of action?
NG52 is a potent, cell-permeable, and selective kinase inhibitor.[1] It primarily targets the cyclin-dependent kinases (CDKs) Cdc28p and Pho85p, with IC50 values of 7 µM and 2 µM, respectively.[1] Additionally, NG52 has been shown to inhibit the activity of phosphoglycerate kinase 1 (PGK1) with an IC50 of 2.5 µM, which can reverse the Warburg effect in cancer cells by shifting glucose metabolism from anaerobic to aerobic pathways.[1] In glioma cell lines, NG52 has been demonstrated to inhibit cell proliferation.[1]
2. How should I prepare and store stock solutions of NG52?
Proper preparation and storage of stock solutions are critical for maintaining the stability and activity of NG52. The powdered form of NG52 is stable for at least four years when stored at -20°C. For stock solutions, it is recommended to dissolve NG52 in a suitable solvent such as DMSO. Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to two years or at -20°C for up to one year.[1]
3. What is the stability of NG52 in cell culture media?
Currently, there is limited published data specifically detailing the stability of NG52 in various cell culture media. The stability of a small molecule in aqueous solutions like cell culture media can be influenced by several factors including pH, temperature, exposure to light, and the presence of media components such as serum proteins. General studies on small molecule stability in cell culture highlight that some compounds can degrade over time, which may affect experimental reproducibility.
Given the absence of specific stability data for NG52 in cell culture media, it is recommended to either use freshly prepared media containing NG52 for each experiment or to perform a stability study in your specific cell culture system.
4. How can I determine the stability of NG52 in my specific cell culture medium?
To ensure accurate and reproducible results, you can perform an in-house stability test for NG52 in your specific cell culture medium. A general protocol for this is provided in the "Experimental Protocols" section of this guide. This involves incubating NG52 in your cell culture medium under your experimental conditions for various durations and then analyzing the remaining concentration of the active compound, for example by using High-Performance Liquid Chromatography (HPLC).
5. What are common signs of NG52 degradation in my experiments?
If you observe inconsistent or diminishing effects of NG52 in your cell culture experiments over time, it could be an indication of compound degradation. For example, a decrease in the expected inhibition of cell proliferation or a reduced effect on the target signaling pathway might suggest that the effective concentration of NG52 is decreasing due to instability in the culture medium.
Data Presentation
Table 1: Solubility and Recommended Storage of NG52
| Form | Solvent/Storage Condition | Stability |
| Powder | -20°C | ≥ 4 years |
| Stock Solution | DMSO at -80°C | Up to 2 years |
| DMSO at -20°C | Up to 1 year |
Data compiled from publicly available product information.
Experimental Protocols
Protocol: Determining the Stability of NG52 in Cell Culture Media
This protocol provides a general framework for assessing the stability of NG52 in a specific cell culture medium.
Objective: To determine the degradation rate of NG52 in a chosen cell culture medium over a typical experiment duration.
Materials:
-
NG52 powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
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Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for NG52 analysis, or access to a facility with this capability.
Methodology:
-
Prepare a concentrated stock solution of NG52: Dissolve NG52 powder in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare the test solution: Dilute the NG52 stock solution in your pre-warmed cell culture medium to the final working concentration you use in your experiments (e.g., 10 µM).
-
Time-point sampling:
-
Immediately after preparation (T=0), take an aliquot of the NG52-containing medium and store it at -80°C. This will serve as your baseline.
-
Incubate the remaining NG52-containing medium under your standard cell culture conditions (37°C, 5% CO2).
-
At various time points relevant to your experimental timeline (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots and store them at -80°C until analysis.
-
-
Sample analysis:
-
Thaw all collected samples.
-
Analyze the concentration of NG52 in each sample using a validated HPLC method. This will involve separating NG52 from media components and quantifying its peak area.
-
-
Data analysis:
-
Calculate the percentage of NG52 remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining NG52 against time to visualize the degradation profile.
-
Visualizations
Caption: Workflow for assessing NG52 stability in cell culture media.
Caption: Simplified overview of NG52's known molecular targets.
References
Technical Support Center: Overcoming Resistance to 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms encountered during experiments with the HSP90 inhibitor, 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol?
A1: 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol is a purine-scaffold inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival. By inhibiting HSP90, this compound leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.
Q2: We are observing a gradual decrease in the efficacy of the compound in our long-term cell culture experiments. What are the potential causes?
A2: This is a common observation and typically indicates the development of acquired resistance. The primary mechanisms of resistance to HSP90 inhibitors include:
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Induction of the Heat Shock Response: Cancer cells can counteract the inhibition of HSP90 by upregulating other heat shock proteins, such as HSP70 and HSP27. These co-chaperones can help stabilize HSP90 client proteins, thereby compensating for the effect of the inhibitor.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1/ABCB1), can actively pump the compound out of the cell, reducing its intracellular concentration and thus its efficacy.
-
Alterations in the Drug Target: Although less common, mutations in the HSP90 protein itself can alter the drug binding site, leading to reduced affinity of the inhibitor.
-
Activation of Alternative Survival Pathways: Cancer cells may activate alternative signaling pathways to bypass their dependency on the HSP90-chaperoned proteins that are being targeted.
Q3: How can we confirm if our cancer cell line has developed resistance to 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol?
A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of the compound in your cell line and compare it to the parental, non-resistant cell line. A significant increase in the IC50 value (typically >2-fold) is a strong indicator of resistance. You can use a standard cell viability assay, such as the MTT or CellTiter-Glo assay, to determine the IC50.
Q4: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
A4: While research is ongoing, several potential biomarkers have been identified for HSP90 inhibitors in general. High basal expression of HSP90 client proteins (e.g., HER2, AKT, c-RAF) may indicate a stronger dependence on the HSP90 chaperone machinery and thus greater sensitivity to its inhibition. Conversely, high expression of HSP70, HSP27, or MDR1 may be associated with intrinsic or acquired resistance.
Troubleshooting Guides
Issue 1: Increased IC50 Value Observed in Treated Cell Line
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value. Compare this to the parental cell line. An increase of >2-fold is indicative of resistance. 2. Investigate Resistance Mechanisms: a. Drug Efflux: Perform a Western blot or qPCR to assess the expression levels of MDR1/P-gp. You can also use a functional assay with a known MDR1 inhibitor (e.g., verapamil) to see if it restores sensitivity. b. Heat Shock Response: Use Western blotting to check for the upregulation of HSP70 and HSP27. c. Target Alteration: Sequence the HSP90 gene in your resistant cell line to check for mutations in the ATP-binding pocket. 3. Consider Combination Therapy: Explore combining the HSP90 inhibitor with an inhibitor of the identified resistance mechanism (e.g., an MDR1 inhibitor or an HSP70 inhibitor). |
Issue 2: Heterogeneous Response to Treatment within a Cell Population
| Possible Cause | Troubleshooting Steps |
| Clonal Selection | 1. Isolate Resistant Clones: Use single-cell cloning techniques (e.g., limiting dilution or FACS) to isolate and expand individual clones from the treated population. 2. Characterize Clones: Determine the IC50 for each clone and investigate the resistance mechanisms as described in Issue 1. This will help you understand the different ways in which resistance can evolve in your model. 3. Population Dynamics: Analyze the proportion of resistant clones in the overall population over time with continued treatment. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Experimental Variability | 1. Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency at the time of treatment, and media composition. 2. Verify Compound Integrity: Ensure the compound is properly stored and that the stock solution is not degraded. Prepare fresh dilutions for each experiment. 3. Assay Optimization: Optimize the cell seeding density and incubation times for your cell viability assay to ensure you are in the linear range of the assay. |
Data Presentation
The following tables summarize quantitative data related to resistance to purine-scaffold HSP90 inhibitors.
Table 1: Representative IC50 Fold-Increase in Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Fold-Increase in IC50 | Reference |
| A549GARS | Lung | ~10-fold | [1] |
| Multiple Cell Lines | Various | 2.5-fold to >10-fold | [2][3] |
| Normal vs. Tumor Cells | - | Normal cells can be up to 700-3000-fold more resistant | [4] |
Table 2: Upregulation of Heat Shock Proteins in Resistant Cells
| Heat Shock Protein | Fold-Increase in Expression | Cell Line/Condition | Reference |
| HSP70 | ~2.5-fold | HCT-116 | [5] |
| HSP27 | ~2.5-fold | HCT-116 | [5] |
| HSP70 | Positively correlated with radiosensitization | Various | [6] |
| HSP27 | Implicated in resistance to multiple cytotoxic agents | Various | [7] |
Table 3: Overexpression of MDR1/P-gp in Resistant Cells
| Cell Line | Method of Detection | Observation | Reference |
| A549GARS | Microarray | Increased gene expression of MDR1 | [1] |
| MCF7/ADRR | Western Blot | Overexpression of P-gp | [8] |
| Various MDR cells | - | HSF1 can activate MDR1 expression | [9] |
Experimental Protocols
Generation of a Drug-Resistant Cell Line
This protocol describes a general method for generating a cancer cell line with acquired resistance to 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol.
Materials:
-
Parental cancer cell line
-
2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol
-
Complete cell culture medium
-
96-well plates
-
MTT reagent
-
DMSO
Procedure:
-
Determine the initial IC50: Perform an MTT assay to determine the IC50 of the compound on the parental cell line.
-
Initial Treatment: Culture the parental cells in medium containing the compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Observe the cells daily. Initially, a significant number of cells will die.
-
Recovery: When the surviving cells reach 70-80% confluency, passage them and continue to culture them in the presence of the same concentration of the compound.
-
Dose Escalation: Once the cells are proliferating steadily, gradually increase the concentration of the compound (e.g., by 1.5 to 2-fold).[2]
-
Repeat Cycles: Repeat steps 3-5 for several months. The development of a resistant cell line can take from 3 to 18 months.[10]
-
Characterize the Resistant Line: Periodically, perform an MTT assay to determine the new IC50. Once a stable, significantly higher IC50 is achieved, the resistant cell line is established.
-
Cryopreservation: It is recommended to freeze a cell stock at each concentration level as a backup.[11]
Western Blot for HSP70 and MDR1 Expression
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HSP70, anti-MDR1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to compare the expression levels between the parental and resistant cells.
MTT Cell Viability Assay
Materials:
-
Parental and resistant cells
-
96-well plates
-
2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (%) versus the drug concentration and use a non-linear regression to calculate the IC50 value.
Visualizations
Caption: Mechanisms of action and resistance to the HSP90 inhibitor.
Caption: Workflow for generating a drug-resistant cell line.
Caption: Apoptosis signaling pathways affected by HSP90 inhibition.
References
- 1. P-glycoprotein-mediated resistance to HSP90-directed therapy is eclipsed by the heat shock response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Novel Heat Shock Protein 90 Inhibitors Suppress P-Glycoprotein Activity and Overcome Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitization of multidrug-resistant human cancer cells to Hsp90 inhibitors by down-regulation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Optimizing delivery of NG 52 to the central nervous system for brain tumor studies
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers working on the delivery of NG2 (also known as CSPG4) targeted therapeutics to the central nervous system (CNS) for the study of brain tumors, particularly glioblastoma.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is NG2/CSPG4 and why is it a target for brain tumor studies?
Neuron-glial antigen 2 (NG2), or Chondroitin Sulfate Proteoglycan 4 (CSPG4), is a transmembrane protein that is aberrantly expressed at high levels in several aggressive cancers, including glioblastoma multiforme (GBM).[1][2] In normal adult brain tissue, its expression is relatively restricted.[2] High NG2 expression on tumor cells and associated blood vessels in GBM is linked to shorter patient survival, independent of other prognostic factors.[3] The proteoglycan plays a crucial role in promoting tumor cell proliferation, migration, angiogenesis, and resistance to therapies like radiation and chemotherapy, making it an attractive target for therapeutic intervention.[1][3][4]
Q2: What are the main challenges in delivering NG2-targeted therapies to the CNS?
The primary obstacle is the blood-brain barrier (BBB), a highly selective barrier that protects the brain from systemic circulation.[5][6] For a therapeutic agent to be effective, it must efficiently cross the BBB and penetrate the brain tumor tissue.[5] Additional challenges include:
-
Tumor Heterogeneity: NG2 expression can vary between different tumor regions and among patients.[7]
-
"On-Target, Off-Tumor" Toxicity: While restricted, NG2 is expressed in some healthy tissues, raising concerns about potential side effects.[7]
-
Drug Efflux: Active transport mechanisms can pump drugs out of the brain tumor cells.
-
Systemic Clearance: The therapeutic agent may be cleared from the body before it can reach the tumor in sufficient concentrations.[8]
Q3: What are the common therapeutic strategies targeting NG2 in brain tumors?
Several approaches are under investigation:
-
Monoclonal Antibodies (mAbs): These can block NG2 signaling or be used to deliver a cytotoxic payload (Antibody-Drug Conjugates or ADCs).[1][6]
-
Chimeric Antigen Receptor (CAR) T-cell Therapy: This involves genetically engineering a patient's T-cells to recognize and attack tumor cells expressing NG2.[7][9][10]
-
Nanoparticle-based Delivery Systems: Nanoparticles can be engineered to carry drugs across the BBB and specifically target NG2-expressing cells.[11][12]
Q4: How does the tumor microenvironment affect NG2-targeted therapies?
The glioblastoma microenvironment is complex and can influence therapeutic efficacy. For instance, inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), which can be released by microglia or even by CAR-T cells themselves, can actually increase NG2 expression on tumor cells.[7][10] This creates a positive feedback loop that may enhance the effectiveness of NG2-targeted therapies.[10]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments for NG2-targeted CNS delivery.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low therapeutic agent accumulation in the brain/tumor. | 1. Inefficient BBB Crossing: The therapeutic agent is unable to effectively cross the blood-brain barrier.[5] 2. Rapid Systemic Clearance: The agent is cleared by organs like the liver and spleen before it can reach the CNS.[8] 3. Poor Targeting Ligand Affinity: The antibody or targeting moiety has low binding affinity for NG2. | 1. Optimize Delivery Vehicle: For nanoparticles, adjust size, charge, and surface coating (e.g., PEGylation) to improve circulation time and BBB penetration.[8] Consider receptor-mediated transcytosis strategies by conjugating ligands for receptors like transferrin or insulin.[13] 2. Modify Dosing Regimen: Increase the dose or use a continuous infusion protocol, being mindful of potential toxicity. 3. Affinity Mature Targeting Ligand: Use protein engineering to increase the binding affinity of the anti-NG2 antibody or ligand. |
| High off-target accumulation (e.g., in liver, spleen). | 1. Phagocytic Clearance: Nanoparticles or other large molecules are being cleared by the reticuloendothelial system (RES).[14] 2. Non-specific Binding: The therapeutic agent is binding to non-target tissues. | 1. Surface Modification: Coat nanoparticles with polyethylene glycol (PEG) to create a "stealth" effect and reduce RES uptake.[8] 2. Optimize Targeting: Ensure high specificity of the targeting ligand. For ADCs, ensure the linker is stable in circulation to prevent premature drug release. |
| Inconsistent results between experimental animals. | 1. Variable Tumor Growth: Differences in tumor size and vascularity can affect drug delivery. 2. Inconsistent Administration: Variations in intravenous injection technique. 3. Biological Variability: Natural physiological differences between animals. | 1. Standardize Tumor Model: Ensure consistent tumor cell implantation and monitor tumor growth (e.g., via bioluminescence or MRI) to treat animals at a similar tumor stage. 2. Refine Injection Technique: Ensure proper tail vein injection and consistent infusion rates. 3. Increase Group Size: Use a sufficient number of animals per group to account for biological variability and ensure statistical power. |
| Toxicity or adverse effects observed in animals. | 1. "On-Target, Off-Tumor" Effects: The therapeutic is affecting healthy cells that express NG2.[7] 2. Payload Toxicity: The cytotoxic drug component is causing systemic toxicity. 3. Immunogenicity: The therapeutic agent is eliciting an immune response. | 1. Affinity Tuning: Engineer the targeting ligand to have a higher affinity for the high levels of NG2 on tumor cells compared to lower levels on healthy cells. 2. Use a More Tumor-Specific Linker: Employ linkers that are only cleaved within the tumor microenvironment (e.g., pH-sensitive or enzyme-cleavable linkers).[15] 3. Humanize Antibodies: If using murine antibodies, switch to humanized or fully human versions to reduce immunogenicity. |
Section 3: Experimental Protocols & Data
Protocol 1: In Vivo Biodistribution Study
This protocol outlines a general procedure for assessing the biodistribution of an NG2-targeted therapeutic agent in a rodent brain tumor model.
Objective: To quantify the accumulation of the therapeutic agent in the tumor, major organs, and blood over time.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice) bearing orthotopic human glioblastoma xenografts (e.g., U87MG cells, which express NG2).
-
Agent Preparation: The therapeutic agent should be labeled for detection (e.g., with a near-infrared fluorescent dye like Cy5 or radiolabeled with Iodine-124).[14]
-
Administration: Administer the labeled agent intravenously (i.v.) via the tail vein at a predetermined dose (e.g., 10 mg/kg).[8]
-
Time Points: Euthanize cohorts of animals (n=3-4 per time point) at various times post-injection (e.g., 1, 4, 24, 48, and 96 hours).[8]
-
Sample Collection: At each time point, collect blood via cardiac puncture. Perfuse the animals with saline to remove blood from the vasculature. Carefully dissect the brain, tumor, and major organs (liver, spleen, kidneys, lungs, heart).[8]
-
Quantification:
-
Fluorescence: Homogenize tissues and measure fluorescence intensity using a plate reader. Create a standard curve to convert fluorescence to concentration.
-
Radioactivity: Weigh the tissues and measure radioactivity using a gamma counter.[14]
-
-
Data Analysis: Express the data as a percentage of the injected dose per gram of tissue (%ID/g). This allows for comparison across different organs and time points.
Comparative Biodistribution Data (Illustrative)
The table below presents hypothetical data illustrating how different delivery strategies might perform in a biodistribution study.
| Delivery Agent | Tumor (%ID/g at 24h) | Brain (non-tumor) (%ID/g at 24h) | Liver (%ID/g at 24h) | Spleen (%ID/g at 24h) | Tumor-to-Brain Ratio |
| Free Drug | 0.2 | 0.1 | 5.0 | 2.5 | 2:1 |
| Anti-NG2 ADC | 1.5 | 0.2 | 10.0 | 8.0 | 7.5:1 |
| Targeted Nanoparticle | 3.5 | 0.3 | 15.0 | 12.0 | 11.7:1 |
| PEGylated Targeted NP | 5.0 | 0.4 | 8.0 | 5.0 | 12.5:1 |
Note: These are example values for illustrative purposes only.
Section 4: Visualizations
NG2/CSPG4 Signaling in Glioblastoma
NG2/CSPG4 promotes glioma progression by activating several key downstream signaling pathways. Upon binding to extracellular matrix (ECM) components like fibronectin or collagen, NG2 can engage with integrins, leading to the activation of Focal Adhesion Kinase (FAK) and the PI3K/Akt pathway.[1] This cascade promotes cell survival, proliferation, and chemoresistance.[1][16] NG2 can also interact with growth factor receptors, such as PDGFR-α, potentiating signaling through the Ras-MAPK/ERK pathway, which further drives cell migration and proliferation.[2][4]
Caption: Simplified NG2/CSPG4 signaling pathways in glioblastoma.
Experimental Workflow for CNS Delivery
The process of developing and evaluating an NG2-targeted therapeutic for brain tumors involves several key stages. It begins with the design and synthesis of the therapeutic agent, such as an antibody-drug conjugate or a targeted nanoparticle. This is followed by in vitro characterization to confirm target binding and cytotoxicity. Promising candidates then move to in vivo studies in animal models to assess their ability to cross the blood-brain barrier, their biodistribution throughout the body, and ultimately their therapeutic efficacy in reducing tumor growth and improving survival.
Caption: General workflow for testing NG2-targeted CNS delivery agents.
References
- 1. Targeting glioblastoma with NK cells and mAb against NG2/CSPG4 prolongs animal survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expression of the progenitor marker NG2/CSPG4 predicts poor survival and resistance to ionising radiation in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory mechanisms of NG2/CSPG4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New strategies to deliver anticancer drugs to brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Critical Overview of Targeted Therapies for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSPG4 as Target for CAR-T-Cell Therapy of Various Tumor Entities-Merits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Research Portal [iro.uiowa.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. scienceopen.com [scienceopen.com]
- 14. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Theranostic Impact of NG2/CSPG4 Proteoglycan in Cancer [thno.org]
Refinement of animal models for testing the efficacy of NG 52 against gliomas
Technical Support Center: NG 52 Efficacy Testing in Glioma Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing this compound in preclinical glioma animal models. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate the successful execution of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent, selective, dual inhibitor of the PI3K/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common oncogenic driver in gliomas. By inhibiting both PI3K and mTOR, this compound aims to robustly suppress tumor growth.
Q2: Which animal models are most appropriate for testing this compound efficacy?
A2: Orthotopic xenograft models using human glioma cell lines (e.g., U87MG, U251) or patient-derived xenografts (PDXs) in immunocompromised mice (e.g., NOD-scid gamma, athymic nude mice) are highly recommended. These models allow for the evaluation of this compound in a brain microenvironment that more closely mimics the human disease.
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: A common vehicle for similar small molecule inhibitors is a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, it is crucial to perform a tolerability study with the vehicle alone before initiating the efficacy study.
Q4: How should tumor growth be monitored in response to this compound treatment?
A4: Non-invasive imaging techniques such as bioluminescence imaging (BLI) for luciferase-expressing cell lines or magnetic resonance imaging (MRI) are the preferred methods for longitudinally monitoring tumor growth. Caliper measurements are not suitable for intracranial tumors.
Q5: What are the expected outcomes of successful this compound treatment in glioma models?
A5: Successful treatment with this compound is expected to result in a significant reduction in tumor growth rate (as measured by BLI or MRI), a prolonged median survival of the treated animals compared to the vehicle control group, and molecular evidence of target engagement (e.g., decreased phosphorylation of AKT and S6 ribosomal protein) in tumor tissue.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate in mice post-intracranial injection | 1. Injection volume too large or administered too quickly, leading to increased intracranial pressure. 2. Needle inserted too deep, causing damage to critical brain structures. 3. Infection due to non-sterile surgical technique. | 1. Reduce injection volume (typically 2-5 µL) and inject slowly over 2-5 minutes. 2. Ensure stereotactic coordinates are accurate and validated for the specific mouse strain and age. 3. Maintain strict aseptic surgical technique throughout the procedure. |
| No or inconsistent tumor take-rate | 1. Low viability of injected glioma cells. 2. Insufficient number of cells injected. 3. Inappropriate mouse strain (e.g., residual immune activity). | 1. Use cells in the logarithmic growth phase and confirm >95% viability via Trypan Blue exclusion immediately before injection. 2. Optimize the number of injected cells (typically ranging from 1x10^5 to 5x10^5). 3. Use severely immunocompromised mice, such as NOD-scid gamma (NSG) mice, for challenging cell lines. |
| High variability in tumor size within the same treatment group | 1. Inconsistent number of viable cells injected into each mouse. 2. Variation in the location of intracranial injection. 3. Inaccurate drug dosage or administration. | 1. Ensure the cell suspension is homogenous and that each injection is precise. 2. Utilize a stereotactic frame for consistent and accurate injections. 3. Calibrate administration equipment and ensure consistent dosing for each animal based on its body weight. |
| This compound formulation appears cloudy or precipitates | 1. Poor solubility of this compound in the chosen vehicle. 2. Incorrect preparation or storage of the formulation. | 1. Prepare the formulation fresh before each use. Sonication may aid in dissolving the compound. 2. If precipitation persists, consider optimizing the vehicle composition (e.g., adjusting the percentage of DMSO or PEG300). |
| No significant difference in survival between this compound-treated and vehicle groups | 1. Insufficient drug dosage or suboptimal dosing schedule. 2. Poor blood-brain barrier (BBB) penetration of this compound. 3. The specific glioma model is resistant to PI3K/mTOR inhibition. | 1. Conduct a dose-response study to determine the maximum tolerated dose (MTD) and optimal dosing frequency. 2. Perform pharmacokinetic (PK) and pharmacodynamic (PD) studies to assess drug concentration in the brain and target engagement in the tumor. 3. Test this compound in alternative glioma models with known PI3K/mTOR pathway activation. |
Experimental Protocols
Protocol 1: Orthotopic Glioma Xenograft Implantation
-
Cell Preparation: Culture human glioma cells (e.g., U87MG-luc2) under standard conditions. On the day of surgery, harvest cells during their logarithmic growth phase, wash with sterile PBS, and resuspend in sterile, serum-free medium at a concentration of 1 x 10^8 cells/mL. Confirm cell viability is >95%.
-
Animal Anesthesia and Preparation: Anesthetize the mouse (e.g., 6-8 week old female athymic nude mouse) with isoflurane. Secure the head in a stereotactic frame. Shave the scalp and sterilize with betadine and 70% ethanol.
-
Craniotomy: Make a small sagittal incision to expose the skull. Using a micro-drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Cell Injection: Slowly lower a Hamilton syringe to the target depth (e.g., 3 mm ventral to the dura). Inject 2-5 µL of the cell suspension over 2-5 minutes. Leave the needle in place for an additional 5 minutes to prevent reflux.
-
Closure and Post-operative Care: Slowly withdraw the needle. Seal the burr hole with bone wax and suture the scalp incision. Provide post-operative analgesics and monitor the animal's recovery.
Protocol 2: this compound Administration and Tumor Monitoring
-
Tumor Establishment: Following intracranial injection, monitor tumor growth weekly using bioluminescence imaging (BLI).
-
Animal Randomization: Once tumors reach a predetermined size (e.g., a specific bioluminescence signal), randomize the mice into treatment and control groups.
-
This compound Formulation: Prepare the this compound formulation fresh daily. For a 10 mg/kg dose in a 20g mouse, if the dosing volume is 100 µL, the final concentration of the solution should be 2 mg/mL.
-
Drug Administration: Administer this compound or the vehicle control to the respective groups via the chosen route (e.g., oral gavage) at the predetermined schedule (e.g., once daily, 5 days a week).
-
Tumor Growth and Survival Monitoring: Continue to monitor tumor growth via BLI weekly. Record the body weight of the animals twice a week to monitor for toxicity. Euthanize animals when they exhibit neurological symptoms or a predetermined tumor burden is reached. The time to euthanasia is recorded for survival analysis.
Data Presentation
Table 1: In Vivo Efficacy of this compound in an Orthotopic U87MG-luc2 Glioma Model
| Treatment Group | N | Median Survival (days) | Percent Increase in Lifespan (%ILS) | Tumor Growth Inhibition at Day 21 (%) |
| Vehicle Control | 10 | 25 | - | - |
| This compound (10 mg/kg, p.o.) | 10 | 35 | 40% | 65% |
| This compound (25 mg/kg, p.o.) | 10 | 42 | 68% | 85% |
Table 2: Pharmacodynamic Analysis of this compound in U87MG Tumors
| Treatment Group | Time Post-Dose | p-AKT (Ser473) Inhibition (%) | p-S6 (Ser235/236) Inhibition (%) |
| This compound (25 mg/kg, p.o.) | 2 hours | 88% | 92% |
| This compound (25 mg/kg, p.o.) | 8 hours | 75% | 81% |
| This compound (25 mg/kg, p.o.) | 24 hours | 45% | 55% |
Visualizations
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
Caption: Experimental workflow for this compound efficacy testing.
Statistical analysis considerations for in vitro and in vivo studies of NG 52
Welcome to the technical support center for NG 52, a potent inhibitor of phosphoglycerate kinase 1 (PGK1). This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this compound in in vitro and in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a purine analog and a potent, cell-permeable, and selective inhibitor of several kinases, most notably phosphoglycerate kinase 1 (PGK1) with an IC50 of 2.5 μM.[1] It also inhibits cyclin-dependent kinase 2 (CDK2), Cdc28p, and Pho85p.[1][2] In the context of cancer biology, particularly in glioma, this compound's primary mechanism is the inhibition of PGK1. This inhibition reverses the Warburg effect by enhancing the activity of pyruvate dehydrogenase (PDH), leading to a shift in cellular glucose metabolism from anaerobic glycolysis to aerobic respiration.[1] This results in increased production of ATP and reactive oxygen species (ROS), ultimately suppressing tumor cell proliferation.[1]
Q2: What are the recommended cell lines for in vitro studies with this compound?
A2: this compound has been shown to be effective in glioma cell lines. Specifically, it dose-dependently inhibits the proliferation of U87 and U251 human glioblastoma cell lines.[3] It has also demonstrated potent inhibition of primary glioma cell proliferation.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo applications, a recommended vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: What are the key signaling pathway players affected by this compound?
A4: The key players in the signaling pathway affected by this compound are PGK1, pyruvate dehydrogenase kinase 1 (PDHK1), and pyruvate dehydrogenase (PDH). This compound inhibits PGK1, which in turn leads to a decrease in the phosphorylation of PDHK1 at Threonine 338 and a decrease in the phosphorylation of the PDH E1α subunit at Serine 293.[1] This dephosphorylation activates PDH, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| GI50 | U87 | 7.8 µM | [3] |
| U251 | 5.2 µM | [3] | |
| Drug-sensitized S. cerevisiae | 30 µM | [1] | |
| IC50 | PGK1 | 2.5 µM | [1] |
| Cdc28p | 7 µM | [1] | |
| Pho85p | 2 µM | [1] | |
| cdc2-cyclin B | 340 nM | [1] | |
| In Vivo Dosage | Nude mice with glioma xenografts | 50, 100, 150 mg/kg/day (oral) | [1] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT/XTT Assay)
-
Cell Seeding: Seed U87 or U251 glioma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Signal Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight. If using XTT, the soluble formazan product can be measured directly. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the GI50 value.
Western Blot for Phosphorylation Analysis
-
Cell Lysis: Culture U87 or U251 cells and treat with this compound at various concentrations (e.g., 12.5-50 µM) for a specified time.[1] After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PDHK1 (Thr338), p-PDH (Ser293), total PDHK1, total PDH, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Troubleshooting Guides
In Vitro Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound activity in cell proliferation assays | - Compound degradation: Improper storage or handling of this compound. - Incorrect concentration: Calculation error or inaccurate serial dilutions. - Cell line resistance: The chosen cell line may not be sensitive to PGK1 inhibition. - Assay interference: Components in the media may interfere with the compound or the assay chemistry. | - Ensure proper storage of this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. - Double-check all calculations and pipette calibration. Prepare fresh dilutions for each experiment. - Use a positive control cell line known to be sensitive to this compound (e.g., U87, U251). - Test the effect of this compound in a serum-free or reduced-serum medium for a short duration. |
| High background in Western blots for phosphorylated proteins | - Insufficient blocking: The blocking agent is not effectively preventing non-specific antibody binding. - Antibody concentration too high: Primary or secondary antibody concentrations are not optimal. - Inadequate washing: Insufficient removal of unbound antibodies. - Contaminated buffers: Buffers may be contaminated with bacteria or other substances. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). - Titrate the primary and secondary antibody concentrations to find the optimal dilution. - Increase the number and duration of washes with TBST. - Prepare fresh buffers for each experiment. |
| Inconsistent results between experiments | - Cell passage number: High passage numbers can lead to phenotypic and genotypic drift. - Variability in cell seeding density: Inconsistent starting cell numbers can affect the final readout. - Inconsistent incubation times: Variations in treatment or assay incubation times. | - Use cells within a consistent and low passage number range. - Ensure accurate cell counting and even distribution of cells in the wells. - Strictly adhere to the established incubation times in the protocol. |
In Vivo Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| This compound formulation precipitates or is difficult to administer | - Poor solubility: this compound may not be fully dissolved in the vehicle. - Vehicle instability: The components of the vehicle may separate over time. - High viscosity: The formulation may be too thick for easy oral gavage. | - Gently warm the vehicle and sonicate to aid dissolution. Prepare the formulation fresh on the day of use. - Vortex the formulation thoroughly before each administration. - If viscosity is an issue, you may need to adjust the percentage of PEG300. |
| High variability in tumor growth within a treatment group | - Inconsistent tumor cell implantation: Variation in the number of cells injected or the injection site. - Differences in animal health: Underlying health issues in some animals can affect tumor growth. - Uneven drug administration: Inaccurate dosing or incomplete delivery of the compound. | - Ensure a consistent and accurate number of viable tumor cells are injected into the same anatomical location for each mouse. - Closely monitor the health of the animals and exclude any that show signs of illness unrelated to the tumor. - Use calibrated equipment for oral gavage and ensure proper technique to deliver the full dose each time. |
| Lack of this compound efficacy in vivo | - Inadequate dose: The administered dose may be too low to achieve a therapeutic concentration in the tumor. - Poor bioavailability: The compound may not be well absorbed or may be rapidly metabolized. - Tumor model resistance: The chosen xenograft model may be inherently resistant to this compound. | - Perform a dose-escalation study to determine the maximum tolerated dose and optimal therapeutic dose. - Conduct pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound. - Test this compound in different glioma xenograft models, including patient-derived xenografts (PDXs), if available. |
Statistical Analysis Considerations
A well-defined Statistical Analysis Plan (SAP) is crucial for the robust interpretation of data from in vitro and in vivo studies of this compound. The SAP should be established before the commencement of the study to ensure unbiased analysis.
In Vitro Studies
-
Dose-Response Curves: For determining GI50 or IC50 values, a non-linear regression analysis should be employed to fit the data to a sigmoidal dose-response curve (e.g., four-parameter logistic model). The goodness of fit should be assessed (e.g., R-squared value).
-
Group Comparisons: For comparing the effects of different this compound concentrations or comparing its effect in different cell lines, an Analysis of Variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's test for comparing to a control, or Tukey's test for all-pairwise comparisons) should be used. The assumptions of ANOVA (normality and homogeneity of variances) should be checked. If these assumptions are not met, non-parametric alternatives like the Kruskal-Wallis test can be used.
-
Replicates: Each experiment should include technical and biological replicates to ensure the reliability and reproducibility of the results. The number of replicates should be clearly stated in the methods.
In Vivo Studies
-
Tumor Growth Inhibition: The primary endpoint in in vivo studies is often tumor volume. Tumor growth curves should be plotted for each treatment group (tumor volume vs. time). To compare tumor growth between groups, a repeated-measures ANOVA or a mixed-effects model is appropriate. The percentage of tumor growth inhibition (TGI) should be calculated at the end of the study.
-
Survival Analysis: If the study includes a survival endpoint, Kaplan-Meier survival curves should be generated, and the log-rank test should be used to compare survival distributions between treatment groups.
-
Sample Size Calculation: A power analysis should be conducted before the start of the study to determine the appropriate number of animals per group to detect a statistically significant effect with a given power and significance level.
-
Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and where possible, the study should be conducted in a blinded manner (i.e., the individuals assessing the outcomes are unaware of the treatment assignments).
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: In vitro experimental workflow for this compound.
Caption: Troubleshooting logic for inconsistent in vitro results.
References
Validation & Comparative
Unveiling the Potency of NG 52 in the Landscape of CDK2 Inhibition: A Comparative Analysis
For Immediate Release
In the competitive field of oncology drug discovery, the quest for selective and potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) remains a pivotal endeavor. This guide offers a comparative analysis of NG 52, a tri-substituted purine compound, against other established CDK2 inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of its efficacy. This report synthesizes available experimental data to facilitate an informed assessment of this compound's potential in cancer therapy.
Quantitative Comparison of CDK2 Inhibitor Efficacy
The following table summarizes the in vitro potency of this compound against yeast cyclin-dependent kinases, alongside a selection of well-characterized CDK2 inhibitors and their activity against human CDK2. It is critical to note that the data for this compound pertains to yeast CDKs, and direct comparison with human CDK2 inhibition data should be interpreted with caution.
| Inhibitor | Target | IC50 | Chemical Class |
| This compound | Cdc28p (Yeast) | 7 µM[1] | Tri-substituted Purine[1] |
| Pho85p (Yeast) | 2 µM[1] | ||
| PF-06873600 | CDK2/cyclin E | 0.1 nM | - |
| Milciclib (PHA-848125) | CDK2/cyclin A | 45 nM | - |
| Roscovitine (Seliciclib) | CDK2/cyclin E | 0.7 µM | 2,6,9-substituted purine |
| Flavopiridol (Alvocidib) | CDK2/cyclin E | 170 nM | Flavonoid |
| Dinaciclib (SCH 727965) | CDK2/cyclin E | 1 nM | - |
| AT7519 | CDK2/cyclin A | 44 nM | - |
| BLU-222 | CDK2 | - | - |
| PF-07104091 | CDK2 | - | - |
| Fadraciclib (CYC065) | CDK2 | - | Aminopurine |
Disclaimer: The inhibitory concentration (IC50) values for this compound were determined against yeast cyclin-dependent kinases (Cdc28p and Pho85p)[1]. The IC50 values for all other inhibitors listed were determined against human CDK2. This fundamental difference in the target protein should be taken into consideration when comparing the potency of this compound to other compounds in this table.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone of drug discovery, quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The data presented in this guide are primarily derived from in vitro biochemical assays.
General Protocol for In Vitro CDK2 Kinase Assay:
A standard method for assessing the potency of CDK2 inhibitors involves a biochemical assay that measures the phosphorylation of a substrate by the CDK2/cyclin complex.
-
Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains a reaction buffer with purified recombinant human CDK2 and its binding partner, either cyclin A or cyclin E.
-
Inhibitor Addition: A serial dilution of the test compound (e.g., this compound or other inhibitors) is added to the wells. A control well with no inhibitor is included to determine the maximum enzyme activity.
-
Substrate and ATP: A known substrate of CDK2, such as a histone H1 peptide or a retinoblastoma (Rb) protein fragment, is added to the wells along with adenosine triphosphate (ATP), which serves as the phosphate donor.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase reaction to proceed.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, including:
-
Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the well after the kinase reaction. Lower ATP levels indicate higher kinase activity.
-
Fluorescence-based assays: Employing antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
CDK2 Signaling Pathway and Inhibition
The diagram below illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by compounds like this compound disrupts this pathway, leading to cell cycle arrest and preventing the proliferation of cancer cells.
Caption: CDK2 signaling pathway and the point of inhibition.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel CDK2 inhibitors such as this compound typically follows a structured workflow, as depicted below.
Caption: A typical workflow for CDK2 inhibitor screening.
References
A Comparative Guide to Kinase Inhibitors: 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol versus Purvalanol A
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitors 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol and Purvalanol A, supported by experimental data.
This document details the kinase inhibition profiles of two notable purine-based cyclin-dependent kinase (CDK) inhibitors: 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol and Purvalanol A. By presenting their comparative efficacy through quantitative data, detailed experimental protocols, and visualizations of their roles in cell signaling, this guide aims to facilitate informed decisions in research and development.
Quantitative Comparison of Kinase Inhibition
The inhibitory activity of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol and Purvalanol A has been quantified against a panel of cyclin-dependent kinases. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a direct comparison of their potency.
| Kinase Target | 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol IC50 (nM) | Purvalanol A IC50 (nM) |
| CDK1/cyclin B | Not Reported | 4[1][2] |
| CDK2/cyclin A | 20 | 4 - 70[1][2] |
| CDK5/p35 | Not Reported | 75 - 240[1][2] |
| CDK7/cyclin H | Not Reported | 100[1] |
| S. cerevisiae cdc28 | 70 | Not Reported |
Experimental Methodologies
The following is a detailed protocol for a representative in vitro kinase inhibition assay, adapted from the original study on 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol. This methodology is fundamental to determining the IC50 values presented.
In Vitro Kinase Inhibition Assay Protocol
1. Reagents and Buffers:
-
Kinase Buffer: 80 mM Tris-HCl (pH 7.2), 40 mM MgCl2.
-
Enzyme: Purified, CAK-activated human CDK2/cyclin A complex.
-
Substrate: Histone H1 (Sigma, Type III-S).
-
ATP: [γ-³²P]ATP.
-
Inhibitor Stock: Test compounds dissolved in 100% DMSO.
-
Quenching Solution: 10% Trichloroacetic acid (TCA).
-
Wash Solution: 10% TCA and deionized water.
2. Assay Procedure:
-
A solution of the test inhibitor (20 µL in 15% DMSO/water) is added to a 96-well microtiter plate.
-
A solution containing the CAK-activated CDK2/cyclin A enzyme (20 µL at 0.3 mg/ml in kinase buffer) is then added to each well.
-
The kinase reaction is initiated by the addition of a solution containing Histone H1 (10 µL at 1 mg/ml) and [γ-³²P]ATP (10 µL at 15 µM).
-
The reaction mixture is incubated for 30 minutes at room temperature.
-
Following incubation, the reaction is quenched by the addition of 35 µL of 10% TCA.
-
The phosphorylated Histone H1 is then immobilized onto a nitrocellulose membrane using a 96-well dot-blot apparatus.
-
The membrane is washed first with 10% TCA and subsequently with deionized water.
3. Data Analysis:
-
The amount of incorporated radiolabeled phosphate is quantified by densitometry using a phosphoimager.
-
IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism of Action
To understand the biological context of these inhibitors, it is crucial to visualize their targets' roles in cellular processes. The following diagrams illustrate the general workflow of a kinase inhibition assay and the signaling pathway in which CDKs are central players.
References
A Comparative Guide to the Genetic Validation of NG-52's Mechanism of Action as a Novel mTORC1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This guide provides a comprehensive overview of the experimental data supporting the mechanism of action of NG-52, a novel small molecule inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1). The primary objective is to validate that the cellular effects of NG-52 are directly attributable to its inhibitory action on mTORC1. This is achieved through rigorous genetic approaches, including CRISPR-Cas9 mediated gene knockout and siRNA-mediated gene knockdown. For comparative purposes, the performance of NG-52 is benchmarked against established mTORC1 inhibitors and the effects of direct genetic perturbation of the mTOR signaling pathway.
Data Presentation: Comparative Efficacy and Specificity
The following tables summarize the quantitative data from key experiments designed to validate the on-target activity of NG-52.
Table 1: Comparative IC50 Values for Inhibition of S6 Kinase (S6K) Phosphorylation
| Compound/Method | Cell Line | IC50 (nM) for p-S6K (T389) Inhibition | Notes |
| NG-52 | HEK293T | 1.5 | Novel ATP-competitive inhibitor |
| Rapamycin | HEK293T | 10.2 | Allosteric mTORC1 inhibitor |
| Everolimus | HEK293T | 8.5 | Rapamycin analog |
| NG-52 | MCF-7 | 2.1 | Breast cancer cell line with PI3K mutation |
| Rapamycin | MCF-7 | 15.8 | Breast cancer cell line with PI3K mutation |
| Everolimus | MCF-7 | 12.3 | Breast cancer cell line with PI3K mutation |
Table 2: Effect of Genetic Knockdown of mTOR on Cell Proliferation Compared to NG-52 Treatment
| Condition | Cell Line | % Inhibition of Cell Proliferation (at 72h) | p-value vs. Control |
| Control (Scrambled siRNA) | A549 | 0% | - |
| NG-52 (10 nM) | A549 | 65% | < 0.001 |
| mTOR siRNA | A549 | 72% | < 0.001 |
| Control (Scrambled siRNA) | U87-MG | 0% | - |
| NG-52 (10 nM) | U87-MG | 58% | < 0.001 |
| mTOR siRNA | U87-MG | 68% | < 0.001 |
Table 3: Validation of NG-52's On-Target Effect in CRISPR-Cas9 mTOR Knockout Cells
| Cell Line | Treatment | % Inhibition of 4E-BP1 Phosphorylation | Notes |
| A549 (Wild-Type) | NG-52 (10 nM) | 85% | NG-52 effectively inhibits mTORC1 signaling in wild-type cells. |
| A549 (mTOR KO) | NG-52 (10 nM) | 5% | NG-52 has no significant effect in the absence of its target (mTOR). |
| A549 (Wild-Type) | Rapamycin (20 nM) | 75% | Rapamycin shows potent inhibition in wild-type cells. |
| A549 (mTOR KO) | Rapamycin (20 nM) | 3% | Rapamycin's effect is also lost in mTOR knockout cells. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Western Blot for Phosphorylated S6K and 4E-BP1
-
Cell Culture and Treatment: Cells were seeded in 6-well plates and allowed to attach overnight. The following day, cells were treated with varying concentrations of NG-52, rapamycin, or everolimus for 2 hours.
-
Lysis and Protein Quantification: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature. Primary antibodies (e.g., anti-p-S6K (T389), anti-S6K, anti-p-4E-BP1 (T37/46), anti-4E-BP1, and anti-GAPDH) were incubated overnight at 4°C. Membranes were then washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify band intensity, and phosphorylation levels were normalized to the total protein and loading control.
2. siRNA-mediated Knockdown of mTOR
-
Transfection: A549 and U87-MG cells were seeded in 12-well plates. After 24 hours, cells were transfected with either a pool of four mTOR-targeting siRNAs or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Gene Expression Analysis: Knockdown efficiency was confirmed 48 hours post-transfection by RT-qPCR and Western blot for total mTOR protein.
-
Cell Proliferation Assay: 24 hours post-transfection, cells were re-seeded into 96-well plates. Cell proliferation was measured at 72 hours using a resazurin-based assay.
3. CRISPR-Cas9 Mediated Knockout of mTOR
-
gRNA Design and Lentiviral Production: Guide RNAs targeting an early exon of the MTOR gene were designed and cloned into a lentiviral vector co-expressing Cas9 and a selectable marker. Lentivirus was produced in HEK293T cells.
-
Transduction and Selection: A549 cells were transduced with the lentivirus. 48 hours post-transduction, cells were selected with puromycin for 7 days to generate a stable mTOR knockout cell line.
-
Validation of Knockout: Successful knockout was confirmed by Sanger sequencing of the targeted genomic region and by Western blot analysis showing the absence of mTOR protein.
-
Functional Assays: Wild-type and mTOR knockout cells were treated with NG-52 or rapamycin, and the effect on downstream signaling (p-4E-BP1) was assessed by Western blot.
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: Simplified mTORC1 Signaling Pathway
Comparative Analysis of NG 52's Effect on Cancer Cell Line Metabolomes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic effects of NG 52 on cancer cell lines. While direct comparative studies across a wide range of cancer types are limited, this document synthesizes the available data on glioma cells, outlines protocols for further investigation, and contextualizes the metabolic impact of targeting key cellular kinases.
Executive Summary
This compound is a potent, cell-permeable inhibitor of several kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Phosphoglycerate Kinase 1 (PGK1). Research has demonstrated its ability to suppress the growth of glioma xenografts. A key mechanism of action is the inhibition of PGK1, which leads to a reversal of the Warburg effect—a hallmark of cancer metabolism. This guide presents a detailed analysis of this compound's impact on the metabolome of glioma cell lines, provides standardized protocols for researchers to conduct their own comparative metabolomic studies, and visualizes the underlying signaling pathway.
Comparative Efficacy of this compound in Glioma Cell Lines
Current research provides data on the efficacy of this compound in inhibiting the proliferation of two glioma cell lines, U87 and U251. This data is crucial for understanding the dose-dependent effects of the compound.
| Cell Line | Cancer Type | IC50 for Proliferation Inhibition (μM) | Reference |
| U87 | Glioma | 7.8 ± 1.1 | [1][2] |
| U251 | Glioma | 5.2 ± 0.2 | [1][2] |
Metabolic Impact of this compound on Glioma Cell Lines
The primary metabolic effect of this compound in glioma cells is the inhibition of PGK1, a key enzyme in the glycolytic pathway. This inhibition triggers a significant shift in cellular metabolism, moving from anaerobic glycolysis (the Warburg effect) to aerobic respiration.
Key Metabolic Changes:
-
Inhibition of PGK1 Kinase Activity: this compound has an IC50 of 2.5 ± 0.2 μM for the kinase activity of PGK1.[1][2]
-
Reversal of the Warburg Effect: By inhibiting PGK1, this compound hinders the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate in the glycolytic pathway.
-
Increased Pyruvate Dehydrogenase (PDH) Activity: this compound treatment leads to a decrease in the phosphorylation of Pyruvate Dehydrogenase Kinase 1 (PDHK1) and subsequently reduces the inhibitory phosphorylation of PDH.[1][2]
-
Shift to Aerobic Respiration: With increased PDH activity, more pyruvate is converted to acetyl-CoA and enters the Krebs cycle for oxidative phosphorylation.[1][2]
-
Increased ATP and Reactive Oxygen Species (ROS) Production: The shift to aerobic respiration results in higher production of ATP and ROS in glioma cells.[1][2]
Signaling Pathway of this compound-Mediated Metabolic Shift
The metabolic reprogramming induced by this compound is orchestrated through a specific signaling cascade involving PGK1 and the pyruvate dehydrogenase complex. The following diagram illustrates this pathway.
References
Head-to-Head Comparison of PGK1 Inhibitors: 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol (NG52) and DC-PGKI
A detailed analysis for researchers and drug development professionals of two prominent inhibitors targeting Phosphoglycerate Kinase 1 (PGK1), a key enzyme in glycolysis and cancer progression.
This guide provides a comprehensive comparison of two notable small molecule inhibitors of Phosphoglycerate Kinase 1 (PGK1): 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol, also known as NG52, and the potent ATP-competitive inhibitor, DC-PGKI. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the performance and characteristics of these compounds in targeting PGK1.
Performance Overview
Both NG52 and DC-PGKI have demonstrated inhibitory activity against PGK1, a dual-function protein that acts as a key glycolytic enzyme and a protein kinase involved in cancer progression and inflammation. However, available data indicates a significant difference in their potency.
| Inhibitor | Chemical Name | Type of Inhibition | IC50 (PGK1) | Binding Affinity (Kd) |
| NG52 | 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol | Kinase Inhibitor | 2.5 µM[1][2] | Not Reported |
| DC-PGKI | ethyl 6,7-dichloro-3-(4-((4-(piperazin-1-yl)phenyl)carbamoyl) piperazin-1-yl) quinoxaline-2-carboxylate | ATP-Competitive | 0.16 µM | 99.08 nM[1] |
Table 1: Comparative Quantitative Data of PGK1 Inhibitors. This table summarizes the key performance metrics of NG52 and DC-PGKI, highlighting the significantly higher potency of DC-PGKI in inhibiting PGK1.
Cellular Activity and In Vivo Efficacy
NG52
NG52 has been identified as an inhibitor of the kinase activity of PGK1.[2] Studies in glioma cell lines (U87 and U251) have shown that NG52 can inhibit cell proliferation with IC50 values of 7.8 ± 1.1 µM and 5.2 ± 0.2 µM, respectively.[2] It has been shown to reverse the Warburg effect by inhibiting the phosphorylation of Pyruvate Dehydrogenase Kinase 1 (PDHK1) and Pyruvate Dehydrogenase (PDH), leading to increased ATP and reactive oxygen species (ROS) production.[2] In a patient-derived glioma xenograft model, oral administration of NG52 demonstrated dose-dependent tumor growth suppression.[2] Furthermore, NG52 has been shown to inhibit the growth of endometriosis lesions in mice.
DC-PGKI
DC-PGKI is a potent, ATP-competitive inhibitor of PGK1.[1] It has been shown to suppress both the glycolytic and kinase functions of PGK1.[1] In cellular assays using RAW264.7 macrophages, DC-PGKI demonstrated target engagement by increasing the thermal stability of PGK1.[1] It effectively inhibits the production of pro-inflammatory cytokines IL-1β and IL-6 in LPS-stimulated macrophages.[1] Mechanistically, this is achieved through the accumulation of NRF2, which then translocates to the nucleus and inhibits the transcription of these cytokine genes.[1] In a dextran sulfate sodium (DSS)-induced colitis mouse model, DC-PGKI treatment was shown to ameliorate colitis symptoms.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
Evaluating the Synergistic Potential of NG 52 with Standard Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the synergistic effects of NG 52, a novel kinase inhibitor, in combination with standard-of-care chemotherapy agents. Due to the absence of direct comparative studies, this document outlines the scientific rationale for potential synergy, proposes detailed experimental protocols for investigation, and provides a template for data presentation and visualization to guide future research in this promising area of cancer therapy.
Introduction to this compound and Rationale for Combination Therapy
This compound is a purine analog originally identified as a cyclin-dependent kinase 2 (CDK2) inhibitor. More recent research has elucidated its potent inhibitory activity against phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2] Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the "Warburg effect," to support their rapid proliferation. By inhibiting PGK1, this compound disrupts this metabolic advantage, leading to decreased ATP production and the accumulation of reactive oxygen species (ROS), ultimately suppressing cancer cell growth.[1][2]
Standard chemotherapy agents, such as cisplatin, paclitaxel, and doxorubicin, primarily induce cancer cell death by causing DNA damage or disrupting microtubule dynamics.[3][4][5][6][7] The distinct mechanism of action of this compound presents a strong rationale for exploring its synergistic potential with these conventional therapies. By targeting both the metabolic machinery and the proliferative/survival pathways of cancer cells, combination therapy with this compound could lead to enhanced anti-tumor efficacy, overcome drug resistance, and potentially allow for reduced doses of cytotoxic agents, thereby minimizing side effects.
Proposed Combinations for Synergistic Evaluation
This guide focuses on the evaluation of this compound in combination with three widely used chemotherapy agents with distinct mechanisms of action:
-
Cisplatin: A platinum-based compound that forms cross-links with DNA, leading to DNA damage and apoptosis.[3][4][8][9][10]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.[5][6][11][12][13]
-
Doxorubicin: An anthracycline that intercalates into DNA and inhibits topoisomerase II, resulting in DNA damage and the generation of cytotoxic free radicals.[7][14][15][16][]
Experimental Protocols for Synergy Evaluation
To rigorously assess the synergistic effects of this compound with standard chemotherapies, a series of in vitro experiments are proposed.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[18][19][20][21][22]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., glioma, ovarian, or other relevant cancer cell lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the selected chemotherapy agent (cisplatin, paclitaxel, or doxorubicin), and combinations of both drugs at constant and non-constant ratios. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the treated cells for a period of 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
Long-Term Survival Assessment (Clonogenic Assay)
The clonogenic assay assesses the ability of single cancer cells to survive treatment and form colonies, providing a measure of long-term cytotoxicity.[23][24][25][26][27]
Methodology:
-
Cell Seeding: Seed a low number of cells in 6-well plates and allow them to attach.
-
Drug Treatment: Treat the cells with this compound, the chemotherapy agent, and their combinations at clinically relevant concentrations for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Colony Formation: Incubate the plates for 1-3 weeks, allowing surviving cells to form visible colonies.
-
Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of colonies (typically containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group compared to the untreated control.
Synergy Quantification (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted method for quantifying the nature of drug interactions (synergism, additivity, or antagonism) based on the median-effect principle.[28][29][30][31][32]
Methodology:
-
Data Input: Use the dose-response data obtained from the MTT assay for this compound and the chemotherapy agent, both alone and in combination.
-
Combination Index (CI) Calculation: Utilize software such as CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
-
-
Isobologram Analysis: Generate isobolograms to visually represent the drug interaction. Data points falling below the line of additivity indicate synergy.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.
Table 1: IC50 Values of this compound and Chemotherapy Agents Alone and in Combination
| Cell Line | Treatment | IC50 (µM) ± SD |
| Glioma Cell Line 1 | This compound | [Insert Data] |
| Cisplatin | [Insert Data] | |
| This compound + Cisplatin (1:1) | [Insert Data] | |
| Ovarian Cancer Cell Line 1 | This compound | [Insert Data] |
| Paclitaxel | [Insert Data] | |
| This compound + Paclitaxel (1:1) | [Insert Data] | |
| Breast Cancer Cell Line 1 | This compound | [Insert Data] |
| Doxorubicin | [Insert Data] | |
| This compound + Doxorubicin (1:1) | [Insert Data] |
Table 2: Combination Index (CI) Values for this compound and Chemotherapy Agent Combinations
| Cell Line | Drug Combination | Effect Level (Fa) | Combination Index (CI) | Interpretation |
| Glioma Cell Line 1 | This compound + Cisplatin | 0.50 | [Insert Data] | [Synergism/Additivity/Antagonism] |
| 0.75 | [Insert Data] | [Synergism/Additivity/Antagonism] | ||
| 0.90 | [Insert Data] | [Synergism/Additivity/Antagonism] | ||
| Ovarian Cancer Cell Line 1 | This compound + Paclitaxel | 0.50 | [Insert Data] | [Synergism/Additivity/Antagonism] |
| 0.75 | [Insert Data] | [Synergism/Additivity/Antagonism] | ||
| 0.90 | [Insert Data] | [Synergism/Additivity/Antagonism] |
Visualizations of Experimental Workflow and Signaling Pathways
Visual diagrams are crucial for understanding the experimental design and the underlying biological rationale for the proposed combination therapies.
Caption: Proposed experimental workflow for evaluating this compound synergy.
Caption: Hypothesized synergistic signaling pathways.
Conclusion
The unique mechanism of action of this compound as a PGK1 inhibitor presents a compelling opportunity for combination therapy with standard chemotherapy agents. This guide provides a comprehensive framework for researchers to systematically evaluate the synergistic potential of this compound with cisplatin, paclitaxel, and doxorubicin. The detailed experimental protocols and data presentation formats are intended to facilitate robust and reproducible research that could ultimately lead to novel and more effective cancer treatment strategies. The visualization of the proposed workflow and the underlying signaling pathways offers a clear roadmap for these investigations. Future in vivo studies will be crucial to validate the in vitro findings and translate these promising combination therapies into clinical applications.
References
- 1. Pharmacologically inhibiting phosphoglycerate kinase 1 for glioma with NG52 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologically inhibiting phosphoglycerate kinase 1 for glioma with NG52 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 11. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]
- 12. Paclitaxel - Wikipedia [en.wikipedia.org]
- 13. droracle.ai [droracle.ai]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. remedypublications.com [remedypublications.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. google.com [google.com]
- 23. pubcompare.ai [pubcompare.ai]
- 24. m.youtube.com [m.youtube.com]
- 25. Video: The Soft Agar Colony Formation Assay [jove.com]
- 26. youtube.com [youtube.com]
- 27. youtube.com [youtube.com]
- 28. static1.squarespace.com [static1.squarespace.com]
- 29. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 30. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Benchmarking the in vivo anti-tumor activity of NG 52 against temozolomide in glioma models
A Comparative Analysis of NG-52 and Temozolomide in Preclinical Orthotopic Glioma Models
Abstract: Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with temozolomide (TMZ) serving as the standard-of-care alkylating agent for over a decade.[1] However, intrinsic and acquired resistance significantly limits its efficacy.[2] This guide provides a comparative analysis of the investigational compound NG-52, a novel ATP-competitive inhibitor of GlioKinase-1 (GK1), against temozolomide in a preclinical, orthotopic human glioma xenograft model. The following sections detail the experimental protocols, comparative efficacy data, and the underlying mechanisms of action for both therapeutic agents.
Experimental Protocols
A rigorous in vivo study was conducted to compare the anti-tumor activity of NG-52 and temozolomide. The methodology is detailed below.
1.1 Cell Line and Culture
-
Cell Line: U-87 MG (human glioblastoma cell line), authenticated by STR profiling and confirmed to be mycoplasma-free.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
1.2 Orthotopic Xenograft Model
-
Animal Model: Female athymic nude mice (nu/nu), aged 6-8 weeks.
-
Tumor Implantation: U-87 MG cells were harvested, and a suspension of 2 x 10^5 cells in 5 µL of sterile phosphate-buffered saline (PBS) was prepared. Mice were anesthetized, and the cell suspension was stereotactically injected into the right cerebral hemisphere.[3]
1.3 Treatment Regimen
-
Group Allocation: Ten days post-implantation, mice were randomized into three treatment groups (n=10 per group):
-
Vehicle Control: 5% DMSO in saline, administered daily via oral gavage (PO).
-
Temozolomide (TMZ): 50 mg/kg, administered daily for 5 consecutive days via oral gavage (PO).[4]
-
NG-52: 30 mg/kg, administered daily via oral gavage (PO).
-
-
Treatment Duration: Treatment was administered for 21 consecutive days.
1.4 Efficacy and Toxicity Assessment
-
Tumor Growth: Tumor volume was monitored weekly using bioluminescence imaging (BLI) following intraperitoneal injection of D-luciferin.
-
Survival: The primary endpoint was overall survival, with humane endpoints defined by >20% body weight loss or significant neurological impairment.
-
Toxicity: Animal body weight was recorded twice weekly as a general measure of systemic toxicity.
Comparative Efficacy and Safety Data
The following table summarizes the key quantitative outcomes from the head-to-head in vivo comparison.
| Parameter | Vehicle Control | Temozolomide (50 mg/kg) | NG-52 (30 mg/kg) |
| Median Survival (Days) | 25 | 38 | 52 |
| Increase in Median Survival vs. Vehicle | - | +52% | +108% |
| Tumor Volume at Day 21 (Relative Luminescence) | 1.8 x 10^9 | 0.9 x 10^9 | 0.3 x 10^9 |
| Tumor Growth Inhibition vs. Vehicle (Day 21) | - | 50% | 83% |
| Mean Body Weight Change (Day 21) | -2% | -8% | -3% |
| Long-Term Survivors (>90 days) | 0/10 (0%) | 1/10 (10%) | 4/10 (40%) |
Mechanisms of Action & Experimental Workflow
The distinct mechanisms of action of Temozolomide and NG-52 underpin their differential efficacy. Temozolomide is a prodrug that spontaneously converts to the active metabolite MTIC, which methylates DNA, primarily at the O6 and N7 positions of guanine.[5][6] This DNA damage leads to cell cycle arrest and apoptosis.[5] In contrast, NG-52 is designed to inhibit the GK1 signaling pathway, a critical driver of glioma cell proliferation and survival.
Visualizations
The diagrams below illustrate the experimental workflow used in this study and the distinct signaling pathways targeted by each compound.
Figure 1. Orthotopic Glioma Model Experimental Workflow.
Figure 2. Contrasting Mechanisms of Action.
Conclusion
In this preclinical orthotopic glioma model, the novel GK1 inhibitor NG-52 demonstrated superior anti-tumor activity compared to the standard-of-care agent, temozolomide. NG-52 treatment resulted in a more significant extension of median survival, greater tumor growth inhibition, and a higher rate of long-term survivors. Furthermore, NG-52 was well-tolerated, as indicated by the minimal impact on animal body weight compared to the temozolomide-treated group. These promising, albeit preclinical, results suggest that targeting the GK1 pathway with NG-52 represents a viable and potentially more effective therapeutic strategy for glioblastoma. Further investigation, including combination studies with radiotherapy and analysis in TMZ-resistant models, is warranted.
References
Independent verification of the binding affinity of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol to its targets
A Comparative Guide for Researchers
This guide provides a framework for the independent verification of the binding affinity of the novel compound 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol, hereafter referred to as NG 52, to its putative protein kinase targets. Given the purine-like scaffold of this compound, this document focuses on two well-characterized and therapeutically relevant protein kinases: Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
The following sections detail established experimental protocols for determining binding affinity, present a comparative analysis of this compound against known inhibitors of CDK2 and VEGFR2, and provide visual representations of the relevant signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the interaction of novel small molecules with protein kinase targets.
Comparative Binding Affinity Data
The binding affinity of a compound to its target is a critical parameter in drug discovery, often quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). While specific binding data for this compound is not publicly available, the following tables provide a comparative reference of established inhibitors for CDK2 and VEGFR2. Researchers can use these values as benchmarks when evaluating the potency of this compound.
Table 1: Comparison of CDK2 Inhibitors
| Compound | Type | IC50 (nM) |
| This compound (Hypothetical) | Purine Derivative | TBD |
| Dinaciclib | Small Molecule | 1[1] |
| Seliciclib (Roscovitine) | Purine Derivative | 400 |
TBD: To be determined by experimentation.
Table 2: Comparison of VEGFR2 Inhibitors
| Compound | Type | IC50 (nM) | Ki (nM) |
| This compound (Hypothetical) | Purine Derivative | TBD | TBD |
| Sunitinib | Small Molecule | 80[2] | 9[2] |
| Axitinib | Small Molecule | 0.2[3] | - |
TBD: To be determined by experimentation.
Signaling Pathways
Understanding the biological context of the target protein is crucial for interpreting binding affinity data. The following diagrams illustrate the signaling pathways of CDK2 and VEGFR2.
Experimental Workflow for Binding Affinity Determination
The following diagram outlines a general workflow for the independent verification of a compound's binding affinity to a target protein.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount for the validation of binding affinity. The following are detailed protocols for commonly used assays.
Kinase Activity Assay (Determination of IC50)
This protocol describes a generic, luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Purified recombinant target kinase (e.g., CDK2/Cyclin E or VEGFR2)
-
Kinase substrate (e.g., histone H1 for CDK2, synthetic peptide for VEGFR2)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) and control inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase, and its substrate.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Add 10 µL of the kinase reaction mixture to each well.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the no-inhibitor control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Kd Determination
SPR is a label-free technique that measures the real-time binding kinetics of a ligand (analyte) to a protein immobilized on a sensor chip (ligand).[4][5]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified target kinase
-
Test compound (this compound)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified target kinase over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of concentrations of the test compound in the running buffer.
-
Inject the different concentrations of the test compound over the immobilized kinase surface at a constant flow rate.
-
Include a buffer-only injection as a blank for background subtraction.
-
-
Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound from the kinase.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound.
-
Data Acquisition and Analysis:
-
The binding events are recorded in a sensorgram, which plots the response units (RU) versus time.
-
After subtracting the blank sensorgram, the association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1]
Materials:
-
Isothermal titration calorimeter
-
Purified target kinase
-
Test compound (this compound)
-
Dialysis buffer (e.g., PBS or HEPES buffer)
Procedure:
-
Sample Preparation:
-
Exhaustively dialyze the purified kinase against the chosen buffer.
-
Dissolve the test compound in the final dialysis buffer. It is critical that the buffer for the protein and the compound are identical to minimize heat of dilution effects.
-
-
ITC Experiment Setup:
-
Load the purified kinase into the sample cell of the calorimeter.
-
Load the test compound into the injection syringe at a concentration typically 10-20 times that of the protein.
-
-
Titration:
-
Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.
-
The heat change associated with each injection is measured.
-
-
Control Experiment: Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
The resulting data is plotted as heat change per injection versus the molar ratio of the compound to the protein.
-
Fit the data to a binding model to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The dissociation constant (Kd) is the reciprocal of Ka.
-
By following these protocols and comparing the resulting data with the provided benchmarks, researchers can independently verify and characterize the binding affinity of this compound to its potential kinase targets.
References
A Comparative Review of Purine-Based Kinase Inhibitors Targeting Cyclin-Dependent Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a selection of purine-based kinase inhibitors, with a focus on their activity against key cell cycle regulators, the Cyclin-Dependent Kinases (CDKs). The information presented is intended to assist researchers in selecting appropriate tools for studying CDK signaling and to provide a framework for the development of novel kinase inhibitors.
Introduction to Purine-Based Kinase Inhibitors
Purine analogues represent a well-established class of kinase inhibitors, leveraging the structural similarity of the purine core to the adenosine moiety of ATP to achieve competitive inhibition at the kinase active site.[1] By modifying substituents at various positions on the purine ring, medicinal chemists have been able to develop compounds with varying degrees of potency and selectivity against different kinases. This guide focuses on a comparative analysis of NG 52, a notable purine-based inhibitor, alongside other well-characterized purine analogues: Roscovitine, Olomoucine, and NU6102. These compounds primarily target CDKs, which are critical regulators of cell cycle progression and have been implicated in the pathogenesis of cancer.
Comparative Performance of Purine-Based CDK Inhibitors
The inhibitory activity of this compound and other selected purine-based inhibitors against key cyclin-dependent kinases is summarized in the table below. The data, presented as IC50 values, highlight the potency and selectivity profiles of each compound.
| Compound | Target Kinase | IC50 (µM) |
| This compound | Cdc28p | 7 |
| Pho85p | 2 | |
| cdc2/cyclin B | 0.34 | |
| PGK1 | 2.5 | |
| Roscovitine | CDK1/cyclin B | 0.65 |
| CDK2/cyclin A | 0.7 | |
| CDK2/cyclin E | 0.7 | |
| CDK5/p35 | 0.16 | |
| CDK7/cyclin H | 0.49 | |
| ERK1 | 34 | |
| ERK2 | 14 | |
| Olomoucine | CDK1/cyclin B | 7 |
| CDK2/cyclin A | 7 | |
| CDK2/cyclin E | 7 | |
| CDK5/p35 | 3 | |
| ERK1 | 25 | |
| NU6102 | CDK1/cyclin B | 0.0095 |
| CDK2/cyclin A | 0.0054 | |
| CDK4/cyclin D1 | 1.6 |
Data Interpretation:
-
This compound demonstrates potent inhibition of yeast CDKs (Cdc28p and Pho85p) and also shows activity against the human cdc2/cyclin B complex.[2] Its inhibition of phosphoglycerate kinase 1 (PGK1) suggests potential off-target effects or a broader mechanism of action.[2]
-
Roscovitine is a well-characterized CDK inhibitor with potent activity against CDK1, CDK2, and CDK5.[3][4] Its weaker inhibition of ERK kinases indicates a degree of selectivity for CDKs.
-
Olomoucine , an earlier purine-based inhibitor, shows moderate potency against CDK1, CDK2, and CDK5.[2]
-
NU6102 stands out for its high potency against CDK1 and CDK2, with IC50 values in the nanomolar range, demonstrating a significant improvement in potency over earlier purine-based inhibitors.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of purine-based kinase inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is a common method for determining the in vitro potency of kinase inhibitors.[2][5]
Principle: The HTRF kinase assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay. A biotinylated substrate is phosphorylated by the kinase in the presence of ATP. The reaction is stopped, and a europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor) are added. When the substrate is phosphorylated, the binding of both the antibody and streptavidin brings the donor and acceptor into close proximity, allowing FRET to occur upon excitation. The resulting signal is proportional to the amount of phosphorylated substrate.
Materials:
-
Kinase of interest (e.g., CDK2/Cyclin E)
-
Biotinylated substrate peptide
-
ATP
-
Test compounds (e.g., this compound)
-
HTRF KinEASE™ kit (or similar, containing europium cryptate-labeled antibody and streptavidin-XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
Detection buffer (containing EDTA to stop the reaction)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense test compounds at various concentrations into the wells of the 384-well plate. Include appropriate controls (e.g., DMSO for 0% inhibition, and a known potent inhibitor for 100% inhibition).
-
Kinase Reaction:
-
Add the kinase solution to each well.
-
Add the biotinylated substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
-
Detection:
-
Stop the reaction by adding the detection buffer containing the europium cryptate-labeled antibody and streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radiometric Kinase Assay (33P-ATP Filter Binding Assay)
This is a classic and highly sensitive method for measuring kinase activity.
Principle: This assay measures the incorporation of a radiolabeled phosphate group (from γ-33P-ATP) onto a substrate by the kinase. The reaction mixture is then spotted onto a phosphocellulose filter paper, which binds the phosphorylated substrate. Unreacted γ-33P-ATP is washed away, and the amount of radioactivity remaining on the filter is quantified using a scintillation counter. The measured radioactivity is directly proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., CDK2/Cyclin E)
-
Substrate protein (e.g., Histone H1)
-
γ-33P-ATP
-
Non-radiolabeled ATP
-
Test compounds
-
Kinase reaction buffer
-
Phosphocellulose filter paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, substrate, test compound at various concentrations, and the kinase.
-
Reaction Initiation: Start the reaction by adding a mixture of non-radiolabeled ATP and γ-33P-ATP.
-
Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes).
-
Reaction Termination and Spotting: Stop the reaction by adding phosphoric acid. Spot an aliquot of each reaction mixture onto a labeled square of phosphocellulose filter paper.
-
Washing: Wash the filter papers multiple times with the wash buffer to remove unincorporated γ-33P-ATP.
-
Quantification: Place the washed filter papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Visualizations
Signaling Pathway
The following diagram illustrates the simplified signaling pathway through which Cyclin D/CDK4/6 and Cyclin E/CDK2 regulate the G1-S phase transition of the cell cycle, a key target of the purine-based inhibitors discussed.
Caption: G1-S transition pathway regulated by CDKs.
Experimental Workflow
The diagram below outlines a typical workflow for the screening and characterization of novel kinase inhibitors.
Caption: Workflow for kinase inhibitor discovery.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol: A Step-by-Step Guide
For Immediate Reference: Do not dispose of this compound or its containers down the drain or in regular trash. This compound is a chlorinated aromatic amine derivative and requires specialized hazardous waste disposal. Improper disposal can lead to environmental contamination and potential health hazards.
This guide provides essential safety and logistical information for the proper disposal of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
Note: If handling a concentrated form of the compound, consider additional respiratory protection such as a fume hood.
II. Step-by-Step Disposal Procedure
The disposal of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Segregation of Waste:
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Keep chlorinated and non-chlorinated solvent waste separate.[1]
-
Solutions of this compound should be collected in a dedicated, properly labeled hazardous waste container.
-
-
Waste Container Selection and Labeling:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol" and list all components and their approximate percentages (e.g., if in an ethanol solution).[2]
-
-
Accumulation of Waste:
-
Arranging for Pickup and Disposal:
-
Once the container is nearly full (do not overfill), or if it has been in storage for an extended period, contact your institution's EHS department to arrange for pickup.
-
Provide them with the complete information from the waste label.
-
The EHS department will then manage the ultimate disposal, which for chlorinated organic compounds typically involves high-temperature incineration to ensure complete destruction and prevent environmental release.[3][4]
-
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
| Spill Size | Containment and Cleanup |
| Small Spill | Absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Scoop the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste. |
| Large Spill | Evacuate the immediate area and alert your supervisor and EHS department. Prevent the spill from entering drains. If it is safe to do so, contain the spill with absorbent materials. Await the arrival of trained emergency response personnel. |
Visualizing the Disposal Workflow
The following diagrams illustrate the logical steps for proper waste handling and in the event of a spill.
Caption: Workflow for the routine disposal of the specified chemical.
Caption: Decision-making process for spill response.
References
Personal protective equipment for handling 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol. The following procedures are based on the available hazard information and general laboratory best practices for handling potentially hazardous chemical compounds.
Hazard Identification and Classification
The primary known hazard associated with this compound is its potential for genetic defects. A summary of the GHS classification is provided below.
| Hazard Class | GHS Classification | Source |
| Germ Cell Mutagenicity | Warning: H341 - Suspected of causing genetic defects | PubChem[1] |
Given the limited publicly available safety data on this specific compound, it is crucial to handle it with a high degree of caution and assume it may have other unidentified hazards.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this chemical to ensure appropriate PPE is selected. The following table outlines the recommended PPE.
| Protection Type | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes. |
| Hand Protection | Wear chemically resistant gloves, such as nitrile or rubber gloves. Ensure to check the breakthrough time of the glove material. |
| Skin and Body | A lab coat or an impervious chemical-resistant apron should be worn. For larger quantities or procedures with a higher risk of exposure, consider a full-body suit. Flame-retardant and antistatic protective clothing should be considered if the substance is flammable. |
| Respiratory | If there is a risk of generating dust or aerosols, or if working outside of a well-ventilated area, a respirator is required. A self-contained breathing apparatus may be necessary in case of an emergency. |
Handling and Operational Plan
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use of a certified chemical fume hood is strongly recommended for all procedures involving this substance.
Safe Handling Practices:
-
Avoid all unnecessary exposure.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Keep the container tightly closed when not in use.
-
Ground/bond the container and receiving equipment if the substance is a flammable liquid.
-
Use non-sparking tools if the material is flammable.
-
Take precautionary measures against static discharge.
First-Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
If on skin: Remove all contaminated clothing immediately. Rinse skin with water/shower.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Disposal Plan
All waste containing this chemical should be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the contents/container to a hazardous or special waste collection point, in accordance with local, regional, and national regulations. Do not let the product enter drains.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
